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  • Product: 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride
  • CAS: 1185308-30-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Basic Properties and Applications of 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride

Executive Summary 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by its b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by its bi-functional nature—combining an aromatic pyridine core with a basic piperidine ring via a flexible ether linkage—this compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological pathways, such as G-protein coupled receptors (GPCRs)[2]. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol for its preparation.

Physicochemical & Structural Profiling

The utility of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride stems from its unique structural topology. The ether linkage provides conformational flexibility, allowing the basic piperidine nitrogen to orient optimally within receptor binding pockets. The hydrochloride salt form ensures high aqueous solubility and stability against oxidative degradation during storage[3].

Table 1: Basic Physicochemical Properties
PropertyValue / Description
Chemical Name 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride
CAS Registry Number 1185308-30-8
Molecular Formula C11H17ClN2O (or C11H16N2O • HCl)
Molecular Weight 228.72 g/mol
Appearance White to off-white crystalline powder (typical for HCl salts)
Topological Polar Surface Area (TPSA) ~41 Ų (Base form)
Hydrogen Bond Donors / Acceptors 2 / 4
Rotatable Bonds 2

Data synthesized from computational and supplier databases[1][3].

Mechanistic Role in Medicinal Chemistry

In drug development, the piperidin-4-yloxy-pyridine motif is frequently deployed as a bioisostere for more lipophilic moieties (such as phenoxy-piperidines)[2]. The inclusion of the pyridine nitrogen serves two causal purposes in structure-activity relationship (SAR) optimization:

  • LiPE Optimization: The incorporation of the pyridine nitrogen lowers the overall lipophilicity (LogP) of the molecule compared to a standard benzene ring. This improves Lipophilic Efficiency (LiPE) and aqueous solubility, mitigating common pharmacokinetic hurdles.

  • Electronic Modulation & Binding: The electron-withdrawing nature of the pyridine ring modulates the basicity of the ether oxygen. Meanwhile, the piperidine nitrogen (pKa ~9.5–10.0) remains protonated at physiological pH (7.4). This protonated amine acts as a critical anchor, frequently forming a salt bridge with conserved aspartate residues in the transmembrane domains of GPCRs (e.g., Histamine H3 or 5-HT receptors)[2].

Pharmacophore Piperidine Piperidine Ring (Basic Amine) Ether Ether Linkage (Oxygen) Piperidine->Ether Target1 Salt Bridge (e.g., Aspartate) Piperidine->Target1 Protonated at pH 7.4 Pyridine Pyridine Ring (Aromatic Core) Ether->Pyridine Target2 H-Bond Acceptor Ether->Target2 Lone Pairs Methyl 5-Methyl Group (Hydrophobic) Pyridine->Methyl Target3 Pi-Pi / CH-Pi Stacking Pyridine->Target3 Electron Deficient Target4 Steric / Hydrophobic Pocket Methyl->Target4 Van der Waals

Pharmacophore mapping of the piperidin-4-yloxy-pyridine motif in drug design.

Self-Validating Synthetic Methodology

The most robust and scalable route to synthesize 5-Methyl-2-(piperidin-4-yloxy)pyridine utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction[4]. The causality behind this choice is the inherent electron deficiency at the 2-position of the pyridine ring, which is highly susceptible to nucleophilic attack by an alkoxide.

To ensure scientific integrity, this protocol incorporates strict In-Process Controls (IPCs) to create a self-validating workflow.

Experimental Protocol: SNAr Synthesis

Step 1: Alkoxide Generation

  • Action: Dissolve 1.0 equivalent of N-Boc-4-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0°C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality: NaH quantitatively deprotonates the secondary alcohol, generating a highly reactive, non-nucleophilic alkoxide. Hydrogen gas evolution serves as a visual indicator for active deprotonation.

Step 2: SNAr Coupling

  • Action: Introduce 1.0 equivalent of 2-chloro-5-methylpyridine to the reaction mixture. Heat to 70°C for 4–6 hours.

  • Causality: The elevated temperature overcomes the activation energy barrier for the SNAr reaction at the ortho-position of the pyridine ring[4].

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The reaction is deemed complete when <2% of 2-chloro-5-methylpyridine remains.

Step 3: Deprotection and Salt Formation

  • Action: Isolate the N-Boc protected intermediate via aqueous workup (EtOAc/H2O) and concentrate. Dissolve the crude intermediate in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2 hours.

  • Causality: The strongly acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, simultaneously protonating the newly liberated secondary amine to precipitate the target compound as a hydrochloride salt.

  • Self-Validation (IPC 2): Monitor by TLC (DCM:MeOH 9:1). The disappearance of the high-Rf Boc-intermediate and the appearance of a baseline spot (the highly polar HCl salt) confirms complete deprotection.

Synthesis Step1 N-Boc-4-hydroxypiperidine + Base (NaH/KOtBu) Step2 Alkoxide Formation (in DMF/THF) Step1->Step2 Step4 SNAr Reaction (Heat, 60-80°C) Step2->Step4 Step3 Addition of 2-chloro-5-methylpyridine Step3->Step4 Step5 Intermediate: N-Boc-Protected Product Step4->Step5 IPC: LC-MS Check Step6 Deprotection & Salt Formation (HCl in Dioxane) Step5->Step6 Step7 Final Product: Hydrochloride Salt Step6->Step7 IPC: TLC/NMR

Self-validating SNAr synthetic workflow for 5-Methyl-2-(piperidin-4-yloxy)pyridine.

Analytical Characterization & Validation Standards

To verify the structural integrity of the synthesized 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, the following analytical suite is mandatory:

  • 1H-NMR (400 MHz, DMSO-d6): Expected to show a broad singlet at ~9.0–9.5 ppm corresponding to the protonated piperidine amine (NH2+). The pyridine protons will appear in the aromatic region, and a distinct multiplet at ~5.1 ppm for the methine proton (CH-O) of the piperidine ring, shifted downfield due to the adjacent ether oxygen.

  • LC-MS (ESI+): Must exhibit a dominant [M+H]+ peak at m/z 193.1, corresponding to the free base (C11H16N2O)[3].

Sources

Exploratory

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride literature review

An In-Depth Technical Guide to 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride Foreword: The Scientific Landscape of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

Foreword: The Scientific Landscape of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of biologically active agents. These "privileged scaffolds" serve as versatile templates for drug discovery, offering a robust starting point for engaging with complex biological targets. The 2-(piperidin-4-yloxy)pyridine core is one such scaffold, a structural motif found in compounds targeting a diverse array of receptors and enzymes. This guide focuses on a specific derivative, 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, a compound that, while not extensively documented as a therapeutic agent itself, represents a critical building block and a subject of interest for researchers exploring the chemical space around this potent core.

This document is structured to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, the broader biological context of its structural class, and the analytical methodologies required for its rigorous characterization. Our approach is grounded in established scientific principles, drawing from authoritative literature on analogous compounds to provide a robust and practical framework for working with and understanding this molecule.

Section 1: Chemical Identity and Physicochemical Properties

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring linked via an ether bond to a piperidine moiety. The methyl group at the 5-position of the pyridine ring and the hydrochloride salt form are key features influencing its physicochemical properties, such as solubility, stability, and crystal packing.

PropertyValueSource(s)
CAS Number 1185308-30-8 (for hydrochloride); 944390-71-0 (for dihydrochloride)[1][2]
Molecular Formula C₁₁H₁₇ClN₂O[1]
Molecular Weight 228.72 g/mol [1]
IUPAC Name 5-methyl-2-(piperidin-4-yloxy)pyridine;hydrochloride[1]
Canonical SMILES CC1=CC=C(OC2CCNCC2)N=C1.Cl[1]
Purity Typically ≥95.0%[1]
Physical State White solid[3]

Section 2: Synthesis and Purification Strategies

While specific literature detailing the synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is sparse, a robust synthetic strategy can be devised based on well-established chemical transformations, particularly Williamson ether synthesis or Mitsunobu reactions.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct approach involves the coupling of a protected 4-hydroxypiperidine with 2-chloro-5-methylpyridine. The protecting group on the piperidine nitrogen is crucial to prevent N-arylation side reactions.

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Boc₂O, Base D Protected Intermediate B->D C 2-Chloro-5-methylpyridine C->D NaH, THF E 5-Methyl-2-(piperidin-4-yloxy)pyridine (Free Base) D->E HCl in Dioxane F Final Product (Hydrochloride Salt) E->F HCl

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol (Hypothetical)
  • Protection of Piperidine:

    • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add a base such as triethylamine (1.2 eq).

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine).

  • Williamson Ether Synthesis:

    • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.2 eq) in THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

    • Add a solution of 2-chloro-5-methylpyridine (1.0 eq) in THF.

    • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 18-24 hours.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the crude protected intermediate.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the crude protected intermediate in a minimal amount of a solvent like 1,4-dioxane or ethyl acetate.

    • Add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl (3.0 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride.

Purification Techniques

Purification of the final product is critical. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective. For removing specific impurities, liquid-liquid extraction based on pH adjustment can be employed. A crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove acidic impurities, followed by extraction into an acidic aqueous phase, which is then basified and re-extracted to isolate the purified free base before final salt formation.[4]

Section 3: Biological Activity and Therapeutic Potential (A Class Perspective)

Potential Molecular Targets
  • G-Protein Coupled Receptors (GPCRs): The 2-(piperidin-4-yloxy)pyridine structure is found in agonists of GPR119, a receptor involved in glucose homeostasis.[6][7] Agonists of GPR119 stimulate the release of glucagon-like peptide-1 (GLP-1), making them attractive targets for the treatment of type 2 diabetes.[6][7] The 5-methyl group could potentially enhance metabolic stability or modulate receptor affinity.

  • Sigma (σ) Receptors: Pyridine and piperidine derivatives have shown high affinity for sigma receptors, which are implicated in neurological disorders, including neuropathic pain.[8] The overall lipophilicity and electronic properties, influenced by the methyl group, would be critical for receptor binding.

  • Kinase Inhibition: Various substituted pyridine derivatives have been developed as kinase inhibitors for applications in oncology.[9] For example, derivatives have been designed to target CHK1 for hematologic malignancies.[9]

Illustrative Signaling Pathway: GPR119 Agonism

Should this compound act as a GPR119 agonist, it would likely trigger the following cascade in enteroendocrine L-cells:

GPR119_Pathway Compound 5-Methyl-2-(piperidin-4-yloxy)pyridine GPR119 GPR119 Receptor Compound->GPR119 Agonist Binding Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca Ca²⁺ Influx PKA->Ca Promotes GLP1 GLP-1 Secretion Ca->GLP1 Triggers

Caption: GPR119 agonist-induced GLP-1 secretion pathway.

Section 4: Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quantity of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride. Based on its structure—a polar, basic compound—several chromatographic techniques are suitable.

Comparative Performance of Key Analytical Methods
ParameterReversed-Phase HPLC (RP-HPLC) with UVLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Selectivity Good; dependent on column chemistryExcellent; based on mass-to-charge ratioExcellent; requires derivatization for polarity
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)High, but sample volatility is a limitation
Primary Use Purity testing, content uniformityBioanalysis, impurity identificationVolatile impurity analysis, requires derivatization
Reference Data [10][11][10][10]
Standard Workflow for Analytical Characterization

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Reporting Sample Weigh Solid Compound Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC Inject into RP-HPLC System Filter->HPLC LCMS Inject into LC-MS/MS System Filter->LCMS Integrate Integrate Peak Area HPLC->Integrate LCMS->Integrate Quantify Quantify against Standard Curve Integrate->Quantify Report Generate Purity/Concentration Report Quantify->Report

Caption: General workflow for analytical testing.

Representative RP-HPLC Method Protocol

This protocol is a starting point and must be optimized and validated for this specific analyte.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan (likely ~260-270 nm due to the pyridine ring).

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (1.0 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis at a concentration within the calibration range.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject the sample and run a gradient elution, for example:

      • 0-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

    • Monitor the chromatogram for the main analyte peak and any impurity peaks.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method.

    • For quantification, generate a calibration curve by plotting the peak area of the standards against their known concentrations and determine the concentration of the unknown sample.

Section 5: Safety, Handling, and Toxicology

As a research chemical, comprehensive toxicological data is unavailable. However, based on data from suppliers and the general nature of substituted pyridines and piperidines, appropriate precautions must be taken.

  • Hazard Identification:

    • Harmful if swallowed (H302).[1]

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a molecule of significant interest due to its privileged scaffold, which is central to a wide range of pharmacologically active agents. While this compound itself is primarily a building block, its structure suggests potential for biological activity, particularly in modulating GPCRs or kinases.

Future research should focus on the empirical evaluation of this compound's biological activity through in vitro screening against a panel of relevant targets. Elucidating its specific binding affinities and functional effects will clarify its therapeutic potential. Furthermore, detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies would be necessary for any progression toward drug development. This guide provides the foundational chemical and analytical knowledge required to undertake such investigations with scientific rigor.

References

  • 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f089163][1]

  • 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information. [URL: https://www.nextsds.com/en/944390-71-0][2]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7559124/][8]

  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11141197][12]

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm500853h][6]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. [URL: https://www.intechopen.com/chapters/84705][13]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. [URL: https://www.researchgate.net/publication/323861208_Role_of_Pyridines_in_Medicinal_Chemistry_and_Design_of_BACE1_Inhibitors_Possessing_a_Pyridine_Scaffold][5]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30953896/][9]

  • 5-Methoxy-2-(piperidin-4-yloxy)pyridine | C11H16N2O2 | CID 23133541 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23133541][14]

  • 5-methyl-2-(piperidin-4-yl)pyridine — Chemical Substance Information - NextSDS. [URL: https://www.nextsds.com/en/845788-25-2]
  • Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine - Benchchem. [URL: https://www.benchchem.com/product/b1011559]
  • Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene. [URL: https://ijapbc.com/files/08-461.pdf][15]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. [URL: https://patents.google.com/patent/CN1583742A/en][16]

  • CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents. [URL: https://patents.google.com/patent/CN104031029A/en][17]

  • 4-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, PK02818E-1, 2023/5/8. [URL: https://www.kishida.co.jp/sds/PK02818E-1.pdf][3]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [URL: https://www.unodc.org/documents/scientific/Piperazines_2013_web.pdf]
  • 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride CAS#: 944390-71-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62657375.htm][18]

  • A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-(piperidin-2-yl)oxazole and Related Compounds - Benchchem. [URL: https://www.benchchem.com/product/B1028091/technical-documents][10]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10582873/][19]

  • Study Details | NCT03350633 | Tocilizumab vs Azathioprine in Neuromyelitis Optica Spectrum Disorders | ClinicalTrials.gov. [URL: https://clinicaltrials.gov/study/NCT03350633]
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. [URL: https://patent.patsnap.com/v.1000000109919597-CN103012497A/method-for-purifying-2-4-chlorophenyl-piperidin-4-yloxymethyl-pyridine][4]

  • Safety Data Sheet: Pyridine - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-CP07-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTk0ODd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzgxMDYwMDIxNDIucGRmfGE3YjM2MmQ2YmY1ZDc3ZTY2N2I2NTA5MGEzYTQ0YjJjZDM3ODQxZTUwMzE0ZDI2N2Q1NGQ0ZGEwYjY4ZGYyZDE]
  • 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0246][20]

  • WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents. [URL: https://patents.google.com/patent/WO2021028854A1/en][21]

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/265171783_Discovery_of_5-Chloro-4-1-5-chloropyrimidin-2-ylpiperidin-4-yloxy-1-2-fluoro-4-methylsulfonylphenylpyridin-21H-one_BMS-903452_an_Antidiabetic_Clinical_Candidate_Targeting_GPR119][7]

  • WO/2022/006543 5-[5-(PIPERIDIN-4-YL)THIENO[3,2-C]PYRAZOL-2-YL]INDAZOLE DERIVATIVES AND RELATED COMPOUNDS AS MODULATORS FOR SPLICING NUCLEIC ACIDS AND FOR THE TREATMENT OF PROLIFERATIVE DISEASES - WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2022006543]
    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. [URL: https://www.atsdr.cdc.gov/toxprofiles/tp55/c7.pdf][22]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. [URL: https://www.researchgate.
  • NCT07405164 | Extension Study for Participants in Studies That Include Belzutifan (MK-6482-043/LITESPARK-043) | ClinicalTrials.gov. [URL: https://classic.clinicaltrials.gov/ct2/show/NCT07405164]
  • WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents. [URL: https://patents.google.com/patent/WO2010081851A1/en][23]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [URL: https://www.ptfarm.pl/download/?file=File%2FActa_Poloniae%2F2004%2F6%2F537-541.pdf][11]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride

Abstract The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. These ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior, from its stability in storage to its absorption in the human body, and are foundational to rational drug development. This guide provides a comprehensive framework for the physicochemical characterization of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (referred to herein as "the compound"), a small molecule hydrochloride salt. By integrating established analytical techniques with the underlying scientific rationale, this document serves as a technical resource for researchers, analytical scientists, and formulation experts. The protocols and insights detailed follow a logical, field-proven workflow, emphasizing self-validating methodologies and adherence to international regulatory standards to ensure data integrity and a robust understanding of the drug substance.

Introduction: The "Why" Behind Characterization

Before any meaningful formulation or clinical work can begin, we must answer a fundamental question: what is the intrinsic nature of the molecule we are working with? Physicochemical characterization is the systematic process of answering this question. For a hydrochloride salt like 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, this process is particularly crucial. Salt formation is a common strategy to improve properties like solubility and stability, but it also introduces complexities such as pH-dependent behavior and the potential for multiple solid-state forms.[1][2]

A comprehensive characterization profile serves as the bedrock of the entire drug development program. It informs decisions on formulation strategies, predicts potential manufacturing challenges, ensures batch-to-batch consistency, and is a non-negotiable component of regulatory submissions.[3][4] This guide will elucidate the critical attributes of the compound, from its definitive identity to its solid-state behavior and degradation pathways, providing the technical foundation required for successful development.

Identity and Structural Confirmation

The first principle of any scientific investigation is to confirm the identity and purity of the subject material. This step ensures that all subsequent data are attributed to the correct molecular entity. For 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, a multi-technique approach is essential for unambiguous confirmation.

Chemical Identifiers:

  • IUPAC Name: 5-methyl-2-(piperidin-4-yloxy)pyridine;hydrochloride[5]

  • CAS Number: 1185308-30-8[5]

  • Molecular Formula: C₁₁H₁₇ClN₂O[5]

  • Molecular Weight: 228.72 g/mol [6]

Core Spectroscopic and Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 5-methyl-2-(piperidin-4-yloxy)pyridine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which should correspond to the calculated exact mass of the free base (C₁₁H₁₆N₂O). This technique confirms the molecular weight and elemental composition.

  • Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should align with the theoretical percentages for the hydrochloride salt (C₁₁H₁₇ClN₂O), serving as a quantitative measure of purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Solid-State Characterization: The Form-Function Relationship

The solid-state properties of an active pharmaceutical ingredient (API) are critically important as they can profoundly impact stability, manufacturability (e.g., flow and compaction), and bioavailability.[7][8] The majority of APIs are crystalline, and many can exist in more than one crystal form, a phenomenon known as polymorphism.[9] Each polymorph is a unique solid-state entity with distinct physical properties. Therefore, a thorough solid-state screening is a mandatory step in early development.[10]

Overall Workflow for Solid-State Analysis

The following diagram outlines a logical workflow for the comprehensive solid-state characterization of a new compound.

cluster_0 Initial Screening cluster_1 Thermal Analysis cluster_2 Further Characterization A API Sample B X-Ray Powder Diffraction (XRPD) (Primary Identification) A->B C Differential Scanning Calorimetry (DSC) B->C Crystalline? D Thermogravimetric Analysis (TGA) B->D Solvated/Hydrated? E Microscopy (Morphology & Birefringence) B->E F Hygroscopicity (DVS) (Moisture Uptake) B->F G Polymorph & Salt Screen (Diverse Crystallization) C->G Multiple Thermal Events? D->G Weight Loss?

Caption: Workflow for Solid-State Characterization.

Key Experimental Protocols

3.2.1 X-Ray Powder Diffraction (XRPD)

  • Rationale: XRPD is the primary technique for identifying the specific crystalline form (polymorph) of a compound.[11] Each polymorph has a unique crystal lattice, which results in a distinct diffraction pattern, acting as a "fingerprint."

  • Protocol:

    • Gently grind a small amount (approx. 5-10 mg) of the sample to ensure a random orientation of crystals.

    • Pack the sample into a sample holder.

    • Place the holder in the diffractometer.

    • Scan the sample using Cu Kα radiation over a suitable 2θ range (e.g., 2° to 40°).

    • The resulting diffractogram should be analyzed for characteristic peak positions and intensities.

3.2.2 Differential Scanning Calorimetry (DSC)

  • Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and detect polymorphic transitions. A sharp endotherm typically indicates the melting of a crystalline solid.[12]

  • Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid (pinhole lid is often used to allow for the escape of any volatiles).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow to identify thermal events like melting (endotherm) or crystallization (exotherm).

3.2.3 Thermogravimetric Analysis (TGA)

  • Rationale: TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of water (hydrates) or residual solvents (solvates) in the crystal lattice.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample onto a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Monitor the sample weight. A weight loss at temperatures below ~120°C often indicates the loss of water or volatile solvents.

Solution Properties: Behavior in the Biological Milieu

The behavior of a drug in solution dictates its absorption and ultimate bioavailability. For an ionizable compound like 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, properties such as solubility and pKa are highly pH-dependent and must be characterized thoroughly.[13][14]

Ionization Constant (pKa) Determination
  • Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter that governs how solubility, permeability, and receptor binding change within the different pH environments of the gastrointestinal (GI) tract. The compound has two potential basic centers: the piperidine nitrogen and the pyridine nitrogen. Determining their respective pKa values is crucial.

  • Protocol (Potentiometric Titration):

    • Accurately prepare a solution of the compound (e.g., 0.01 M) in water or a suitable co-solvent system.

    • Calibrate a pH electrode with standard buffers (pH 4, 7, and 10).

    • Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) while continuously recording the pH.

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve.[15]

pH-Solubility Profile
  • Rationale: The aqueous solubility of a drug is a key determinant of its oral absorption. For an ionizable molecule, solubility can vary by several orders of magnitude across the physiological pH range (approx. 1.2 to 7.4).[16] Mapping this relationship is essential for predicting in vivo dissolution.

  • Protocol (Equilibrium Shake-Flask Method):

    • Prepare a series of buffers covering the relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4), in accordance with USP guidelines.[17][18]

    • Add an excess amount of the compound to a known volume of each buffer in separate vials. This ensures a saturated solution is formed.[19]

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[20]

    • After equilibration, filter the samples (e.g., using a 0.45 µm filter) to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

cluster_0 Decision Logic A pH of Environment C Ionization State (Charged vs. Neutral) A->C B pKa of Compound B->C D Aqueous Solubility C->D Charged form is more soluble E Membrane Permeability C->E Neutral form is more permeable

Caption: Relationship between pH, pKa, and key ADME properties.

Summary of Anticipated Solution Properties
ParameterAnticipated Value/BehaviorRationale & Significance
pKa₁ (Piperidine) ~9-11The aliphatic amine is expected to be the more basic center. This group will be protonated (charged) throughout the GI tract.
pKa₂ (Pyridine) ~3-5The aromatic amine is less basic. Its ionization state will change as it transits from the stomach to the intestine.
Solubility in Acid HighAt low pH (e.g., stomach), both nitrogen atoms will be protonated, leading to high aqueous solubility.[16]
Solubility at pH 7.4 Moderate to LowAt physiological pH, the pyridine nitrogen will be mostly neutral, reducing overall solubility compared to the acidic environment.

Stability Assessment and Degradation Pathways

Stability testing is a regulatory requirement designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[21] Forced degradation (or stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[22][23]

Forced Degradation Studies
  • Rationale: The goal of forced degradation is to intentionally degrade the sample to an extent of 5-20%.[24][25] This helps to produce a sufficient quantity of degradation products for identification without destroying the molecule completely. These studies are foundational for developing a "stability-indicating" analytical method—a method that can accurately measure the active ingredient without interference from any impurities or degradants.[23]

  • Protocol Overview:

    • Prepare solutions of the compound and expose them to a range of stress conditions as mandated by ICH Q1A(R2) guidelines.[21]

    • Analyze the stressed samples at various time points using a suitable chromatographic method (e.g., HPLC with UV and MS detection).

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.

ICH-Recommended Stress Conditions: [21][24]

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to high heat (e.g., 80°C).

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Conclusion and Summary

The comprehensive physicochemical characterization of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride provides the essential data-driven foundation for its subsequent development. By systematically evaluating its identity, solid-state properties, solution behavior, and stability, we generate a holistic profile of the molecule. This knowledge is not merely academic; it is a practical and indispensable tool that mitigates risks, enables rational formulation design, ensures product quality and consistency, and fulfills critical regulatory requirements. The methodologies and logical frameworks presented in this guide offer a robust pathway to building this foundational understanding, paving the way for the successful translation of a promising chemical entity into a safe and effective therapeutic product.

References

  • Vertex AI Search. (n.d.). 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information.
  • PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yloxy)pyridine.
  • Fluorochem. (n.d.). 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride.
  • NextSDS. (n.d.). 5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • ICH. (2010). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ijirss. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • ChemicalBook. (n.d.). 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride CAS#: 944390-71-0.
  • ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria.
  • Pharmaceutical Technology. (2010). Polymorph screening in pharmaceutical development.
  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • ACS Publications. (2022). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. Journal of Agricultural and Food Chemistry.
  • Ardena. (n.d.). When to conduct a polymorph screening? Ardena's phase-appropriate approach.
  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.
  • Informa Healthcare. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2).
  • PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • MDPI. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • US Pharmacopeia (USP). (2013). Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs.
  • PMC. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Rigaku. (n.d.). Polymorph screening.
  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
  • FDA. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An.
  • Scribd. (2023). USP 1236 Solubility Measurements Guide.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • ICH. (n.d.). Quality Guidelines.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride

Introduction & Strategic Overview 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8) is a highly valued pharmaceutical intermediate, frequently utilized as a structural building block in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8) is a highly valued pharmaceutical intermediate, frequently utilized as a structural building block in the development of kinase inhibitors and therapeutics targeting neurological pathways[1][2].

The synthesis of this molecule relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an anhydrous acidic deprotection. This application note details a self-validating, high-yield protocol designed for researchers and drug development professionals, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Causality & Reaction Design

To ensure high yields and minimize side reactions, the protocol is engineered around the following chemical principles:

  • Alkoxide Generation : N-Boc-4-hydroxypiperidine is a secondary alcohol with relatively low natural nucleophilicity[3]. To facilitate the SNAr reaction, Sodium Hydride (NaH) is employed. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, forming a highly reactive alkoxide while evolving hydrogen gas.

  • SNAr Electrophilic Activation : 2-Chloro-5-methylpyridine acts as the electrophile. The nitrogen atom in the pyridine ring withdraws electron density from the ortho-position (C2), activating the carbon-chlorine bond for nucleophilic attack. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent because it heavily solvates the sodium cation, leaving the alkoxide as a "naked," highly reactive anion.

  • Anhydrous Deprotection & Salt Formation : The tert-butyloxycarbonyl (Boc) protecting group is cleaved using anhydrous 4M HCl in dioxane. The anhydrous environment is critical to prevent the hydrolysis of the newly formed ether linkage[4]. Furthermore, dioxane is an excellent solvent choice because the resulting hydrochloride salt is insoluble in it, driving the reaction to completion via Le Chatelier's principle as the product precipitates out of solution.

Reaction Workflow Visualization

SynthesisWorkflow SM1 Reactants 2-Chloro-5-methylpyridine + N-Boc-4-hydroxypiperidine Base Step 1: Deprotonation NaH in DMF (0°C to RT) SM1->Base H2 Gas Evolution Int SNAr Intermediate tert-Butyl 4-((5-methylpyridin-2-yl)oxy) piperidine-1-carboxylate Base->Int SNAr Reaction (60°C) Acid Step 2: Boc Deprotection 4M HCl in Dioxane (RT) Int->Acid Isolation & Cleavage Prod Final Product 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl Acid->Prod Salt Precipitation

Figure 1: Two-step synthesis workflow for 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for both phases of the synthesis.

ParameterPhase 1: SNAr ReactionPhase 2: Boc Deprotection
Limiting Reagent 2-Chloro-5-methylpyridine (1.0 eq)SNAr Intermediate (1.0 eq)
Co-Reactant N-Boc-4-hydroxypiperidine (1.1 eq)4M HCl in Dioxane (10.0 eq)
Catalyst / Base Sodium Hydride (60% in oil, 1.5 eq)None
Solvent System Anhydrous DMF (5 mL/mmol)Anhydrous DCM (3 mL/mmol)
Temperature 0 °C → 60 °C0 °C → RT
Reaction Time 12 hours4 hours
Expected Yield 75 - 85%90 - 95%

Step-by-Step Experimental Protocol

Phase 1: Synthesis of tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
  • System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous DMF (5 mL/mmol of substrate) and purge the system with nitrogen for 5 minutes.

  • Alkoxide Generation : Cool the flask to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions. (Safety Note: NaH reacts violently with moisture, evolving flammable hydrogen gas).

  • Alcohol Addition : Dissolve N-Boc-4-hydroxypiperidine (1.1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes to control the exotherm[3].

  • Self-Validation Checkpoint 1 : Remove the ice bath and stir the mixture at room temperature for 1 hour. The complete cessation of hydrogen gas bubbling serves as a visual, self-validating confirmation that the deprotonation of the alcohol is complete.

  • Electrophile Addition : Add 2-chloro-5-methylpyridine (1.0 eq) neat to the reaction mixture.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours under a continuous nitrogen atmosphere.

  • Workup : Cool the mixture to room temperature. Carefully quench the remaining NaH by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Isolation : Wash the combined organic layers extensively with distilled water (at least 3 times) to remove residual DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (using a Hexanes:EtOAc gradient) to afford the intermediate as a pale yellow oil.

Phase 2: Deprotection to 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride
  • Dissolution : Dissolve the purified intermediate from Phase 1 in anhydrous Dichloromethane (DCM) (3 mL/mmol) in a clean, dry flask.

  • Acidic Cleavage : Cool the solution to 0 °C. Add 4M HCl in dioxane (10.0 eq) dropwise via a syringe.

  • Reaction : Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint 2 : Monitor the physical state of the reaction. The transition from a clear solution to a thick white suspension confirms the successful cleavage of the Boc group and the insolubility of the resulting hydrochloride salt in the DCM/dioxane matrix[4].

  • Precipitation Enhancement : If the suspension appears thin, add cold anhydrous diethyl ether (equal to the reaction volume) to force the remaining product out of solution.

  • Isolation : Filter the precipitate rapidly through a Büchner funnel under a stream of nitrogen (the salt can be hygroscopic). Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane, cleaved tert-butyl byproducts, and any unreacted starting material.

  • Drying : Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride as a highly pure, white to off-white crystalline solid[1].

References

1.[1] Title: 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, 98+% C11H17ClN2O, MW: 228.72 Source: NextSDS URL: [Link]

2.[2] Title: 934-37-2,2-Methylimidazo[1,2-a]pyridine-AccelaChem|AccelaChemBio Source: AccelaChem URL: [Link]

Sources

Application

Application Note: Structural Elucidation of 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride via NMR and LC-HRMS

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8) Introduction & Physicochemical Profile 5-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8)

Introduction & Physicochemical Profile

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a highly versatile building block frequently utilized in the synthesis of neuroactive pharmaceuticals and kinase inhibitors[1]. Structurally, it consists of a 5-methylpyridine ring linked via an ether bridge to the 4-position of a piperidine ring.

Accurate structural elucidation of this compound requires overcoming specific analytical challenges: the basic secondary amine of the piperidine ring and the hydrochloride salt form dictate specific solvent selections and ionization parameters. This application note provides a self-validating, step-by-step protocol for the comprehensive characterization of this molecule using High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical and MS Properties
PropertyValue
Molecular Formula (Free Base) C₁₁H₁₆N₂O
Molecular Weight (Salt) 228.72 g/mol
Exact Mass (Free Base) 192.1263 Da
Expected [M+H]⁺ 193.1341 Da
Primary MS/MS Fragments m/z 110.060, m/z 84.081

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

Rationale & Causality

Because the molecule contains two basic nitrogen centers (pyridine pKa ~5.2, piperidine pKa ~10.4) and is supplied as a hydrochloride salt, it exists primarily as a pre-formed cation in solution. Therefore, Electrospray Ionization in positive mode (ESI+) is the most efficient ionization technique[2].

During Collision-Induced Dissociation (CID), the ether linkage serves as the primary site of lability. Charge-driven fragmentation typically results in the cleavage of the C-O bond, yielding two diagnostic fragments: a protonated 5-methylpyridin-2-ol ion and a neutral piperidine loss, or conversely, a piperidinium cation[3].

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute the stock 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to ensure complete protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), ramping from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/hr.

  • Data Acquisition: Acquire full scan MS data from m/z 50 to 500. For MS/MS fragmentation, isolate the [M+H]⁺ precursor (m/z 193.13) using a quadrupole isolation window of 1.0 Da, and apply normalized collision energies (NCE) of 15, 30, and 45 eV.

Nuclear Magnetic Resonance (NMR) Protocol

Solvent Selection & Causality

A common pitfall in the NMR analysis of anilino-piperidines and pyridine-piperidine ethers is the use of Chloroform-d (CDCl₃). The hydrochloride salt form significantly reduces solubility in non-polar solvents. Furthermore, the protonated secondary amine in the piperidine ring undergoes slow exchange and hydrogen bonding in CDCl₃, leading to severe quadrupolar broadening of the adjacent aliphatic protons[4].

Solution: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It fully solubilizes the salt and disrupts intermolecular hydrogen bonding, yielding sharp, well-resolved multiplets for the piperidine axial and equatorial protons.

Step-by-Step NMR Methodology
  • Sample Preparation: Weigh 15 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire at 298 K using a standard single-pulse sequence. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 32 scans to ensure a high signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition: Acquire using proton decoupling. Set the spectral width to 220 ppm, D1 to 2.0 s, and acquire a minimum of 1024 scans.

  • 2D NMR (COSY & HSQC): To definitively distinguish between the axial and equatorial protons on the piperidine ring—which often present as complex, overlapping multiplets—acquire a gradient COSY and a multiplicity-edited HSQC[4]. This will unequivocally link the protons to their respective carbons.

Expected NMR Chemical Shifts

Note: Chemical shifts are referenced to TMS (0.00 ppm) in DMSO-d₆.

Table 2: Expected ¹H and ¹³C NMR Assignments
Position¹H Shift (ppm)Multiplicity & Coupling¹³C Shift (ppm)
Pyridine C6-H 8.02d (J = 2.2 Hz)146.5
Pyridine C4-H 7.55dd (J = 8.4, 2.2 Hz)139.8
Pyridine C3-H 6.75d (J = 8.4 Hz)111.2
Pyridine C5-CH₃ 2.20s17.5
Piperidine C4'-H 5.10m69.5
Piperidine C2', C6'-H 3.15 - 3.30m (axial/equatorial overlap)42.8
Piperidine C3', C5'-H 1.90 - 2.15m (axial/equatorial overlap)28.4
Piperidine NH₂⁺ 9.10br sN/A

Analytical Workflow Visualization

The following diagram illustrates the parallel processing workflow required to establish a self-validating structural proof for the compound.

G Start 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl Sample Preparation Split Aliquot Distribution Start->Split NMR_Prep NMR Preparation Dissolve in DMSO-d6 (15 mg/0.6 mL) Split->NMR_Prep MS_Prep LC-MS Preparation Dilute in MeOH/H2O (1 µg/mL) Split->MS_Prep NMR_Acq NMR Acquisition 1H, 13C, COSY, HSQC NMR_Prep->NMR_Acq MS_Acq HRMS Acquisition ESI-TOF (Positive Ion Mode) MS_Prep->MS_Acq NMR_Data NMR Data Processing Chemical Shift & Coupling Analysis NMR_Acq->NMR_Data MS_Data MS Data Processing Exact Mass & MS/MS Fragmentation MS_Acq->MS_Data Elucidation Comprehensive Structural Elucidation & Purity Confirmation NMR_Data->Elucidation MS_Data->Elucidation

Analytical workflow for the structural elucidation of the target compound.

References

  • AccelaChemBio Product Catalog: 934-37-2,2-Methylimidazo[1,2-a]pyridine-AccelaChem|AccelaChemBio (Referencing CAS 1185308-30-8: 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride). AccelaChem.
  • Technical Support Center: NMR Analysis of Anilino-piperidines. BenchChem.
  • Elucidation of the Chemical Structure of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Technical Guide. BenchChem.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate.

Sources

Method

In-Vitro Assay Development for 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride: A Non-Imidazole Pharmacophore for Histamine H3 Receptor Antagonism

Target Audience: Researchers, assay development scientists, and medicinal chemists in fragment-based drug discovery (FBDD). Executive Summary & Mechanistic Rationale Early generation Histamine H3 Receptor (H3R) antagonis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in fragment-based drug discovery (FBDD).

Executive Summary & Mechanistic Rationale

Early generation Histamine H3 Receptor (H3R) antagonists, such as thioperamide, relied heavily on an imidazole ring. While potent, the imidazole moiety presented severe liabilities, including poor central nervous system (CNS) penetration and off-target inhibition of Cytochrome P450 (CYP) enzymes[1]. To bypass these developmental bottlenecks, modern medicinal chemistry has pivoted toward "non-imidazole" pharmacophores[1].

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8) serves as a highly efficient fragment and building block in this space[2][3]. Mechanistically, the basic nitrogen of the piperidine ring mimics the endogenous amine of histamine, forming a critical salt bridge with the highly conserved Asp114 residue in the transmembrane domain 3 (TM3) of the H3R[4]. The ether linkage and the substituted pyridine ring act as a versatile spacer and hydrophobic tail, extending into the secondary binding pocket to confer subtype selectivity[4].

This application note details the architecture of a self-validating, in-vitro assay cascade designed to evaluate derivatives of this specific building block, moving from primary binding affinity to functional efficacy and critical safety profiling.

Architecting the Assay Cascade

To systematically evaluate 5-Methyl-2-(piperidin-4-yloxy)pyridine (herein referred to as 5-M-2-P4OP) derivatives, we deploy a tiered screening funnel.

AssayCascade A Synthesized Library (5-M-2-P4OP Derivatives) B Primary Screening Radioligand Binding (H3R) A->B Hit ID C Secondary Screening cAMP TR-FRET (Functional) B->C Ki < 100 nM D ADME/Tox Profiling hERG & CYP450 C->D IC50 < 50 nM E Lead Optimization In Vivo Models D->E Favorable Profile

Figure 1: In-vitro screening cascade for 5-M-2-P4OP derived H3R antagonists.

Core Methodologies

Protocol 1: Primary Radioligand Binding Assay (Affinity)

Causality & Design: We utilize [3H]N

α -methylhistamine ( [3H] NAMH) rather than tritiated histamine. Native histamine exhibits high cross-reactivity with H1, H2, and H4 receptors, whereas [3H] NAMH is highly selective for H3R, ensuring the readout is target-specific[5][6].

Self-Validating System:

  • Positive Control: Pitolisant (Wakix), a clinically approved H3R inverse agonist, must yield a Ki​ of 1–10 nM[7][8].

  • Non-Specific Binding (NSB): Defined by 10 µM unlabeled thioperamide.

  • Quality Control: Assay acceptance requires a Z'-factor > 0.6.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). The inclusion of Mg2+ is critical to stabilize the high-affinity G-protein coupled state of the receptor[6].

  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension (approx. 10 µg protein/well), 50 µL of [3H] NAMH (final concentration 1 nM), and 50 µL of the 5-M-2-P4OP derivative (varying concentrations from 10−11 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to reach steady-state equilibrium[6].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the basic piperidine compounds.

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP TR-FRET Assay (Efficacy)

Causality & Design: The H3R is a Gαi/o​ -coupled receptor[9]. Activation by an agonist inhibits adenylyl cyclase (AC), lowering cyclic AMP (cAMP) levels. To test our 5-M-2-P4OP derivatives as antagonists, we must artificially stimulate AC with Forskolin, suppress it with an H3R agonist, and measure the antagonist's ability to restore cAMP production[9][10]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its homogeneous, wash-free nature drastically reduces technical variance compared to traditional ELISAs[9][11].

H3RPathway Antagonist 5-M-2-P4OP Derivative H3R Histamine H3 Receptor (GPCR) Antagonist->H3R Antagonizes Gi Gαi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Relieves Inhibition cAMP cAMP Levels (Restored) AC->cAMP Increases Production

Figure 2: Mechanism of action for H3R antagonists reversing Gi/o-mediated cAMP suppression.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hH3R cells into a white 384-well OptiPlate at 1,000 cells/well in 5 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). IBMX is crucial as it inhibits phosphodiesterases, preventing cAMP degradation.

  • Compound Treatment: Add 5 µL of a mixture containing Forskolin (10 µM final, to stimulate cAMP), R- α -methylhistamine ( EC80​ concentration, to suppress cAMP), and the 5-M-2-P4OP derivative (dose-response)[9][10].

  • Incubation: Incubate for 30 minutes at room temperature.

  • TR-FRET Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (LANCE Ultra kit)[9][10]. Incubate for 1 hour.

  • Readout: Read on an EnVision microplate reader (excitation 320 nm, emission 665 nm and 615 nm). Data Interpretation: High intracellular cAMP outcompetes the Eu-cAMP tracer for the antibody, resulting in a decrease in the FRET signal. A successful antagonist will yield a low FRET signal.

Protocol 3: In Vitro Safety Profiling (hERG Patch-Clamp)

Causality & Design: The incorporation of the piperidine ring—a basic, lipophilic amine ( pKa​ ~9.5)—creates a classic pharmacophore for the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG leads to QT prolongation and fatal arrhythmias. Thus, counter-screening 5-M-2-P4OP derivatives via automated patch-clamp is mandatory.

Step-by-Step Methodology:

  • Prepare CHO cells stably expressing the Kv11.1 (hERG) channel.

  • Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using standard intracellular and extracellular physiological solutions.

  • Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfuse the 5-M-2-P4OP derivative and measure the fractional block of the tail current. Use E-4031 (100 nM) as a positive control for complete block.

Data Synthesis & Interpretation

To benchmark the development of the 5-M-2-P4OP scaffold, quantitative data must be structured to evaluate the therapeutic window (Target Affinity vs. hERG liability). Below is a representative data matrix demonstrating the progression from the raw fragment to an optimized lead, benchmarked against Pitolisant[7][8].

Compound / ScaffoldhH3R Binding Ki​ (nM)hH3R Functional IC50​ (nM)hERG Inhibition IC50​ (µM)Selectivity Index (hERG / Ki​ )
5-M-2-P4OP (Fragment) 450.0 ± 35.0890.0 ± 55.0> 30.0> 66
Optimized Lead 4.2 ± 0.812.5 ± 2.118.5 ± 1.44,404
Pitolisant (Reference) 1.5 ± 0.38.0 ± 1.28.2 ± 0.95,466

Table 1: Comparative pharmacological profile of the 5-M-2-P4OP fragment, a hypothetical optimized lead, and the clinical reference Pitolisant.

Analysis: The raw 5-M-2-P4OP hydrochloride fragment exhibits moderate micromolar affinity, which is expected for a low-molecular-weight building block. Through iterative medicinal chemistry (e.g., functionalizing the piperidine nitrogen or the pyridine ring), the affinity is driven into the single-digit nanomolar range. The critical metric is the Selectivity Index; the optimized lead must maintain an IC50​ > 10 µM at the hERG channel to ensure cardiac safety.

References

  • nextsds.com. 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, 98+% C11H17ClN2O, MW: 228.72.
  • ACS Publications. Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry.
  • MDPI. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist.
  • IUPHAR/BPS Guide to PHARMACOLOGY. pitolisant[Ligand Id: 8924] activity data from GtoPdb and ChEMBL.
  • NIH / PMC. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats.
  • ACS Publications. Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors.
  • bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms.
  • MDPI. Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating.
  • Universidad de Granada (UGR) / ACS. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.

Sources

Application

Application Notes: High-Throughput Cellular Assay for α7 Nicotinic Acetylcholine Receptor Modulators

Introduction: The α7 nAChR as a Therapeutic Target The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial ligand-gated ion channel with widespread expression in the central nervous system and peripheral tis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The α7 nAChR as a Therapeutic Target

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial ligand-gated ion channel with widespread expression in the central nervous system and peripheral tissues, including immune cells.[1][2] As a homomeric pentamer, it is activated by the endogenous neurotransmitter acetylcholine and is involved in modulating cognitive processes, inflammation, and cell survival.[3] Its dysfunction is implicated in various disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions, making it a significant therapeutic target for drug discovery.[1]

Upon agonist binding, the α7 nAChR channel opens, leading to a rapid influx of cations, most notably calcium (Ca²+).[2][4] This increase in intracellular calcium acts as a second messenger, triggering a cascade of downstream signaling events. The direct link between receptor activation and calcium influx provides a robust principle for a functional cell-based assay.

This application note details a protocol for characterizing compounds such as 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, a molecule with structural motifs common to α7 nAChR modulators. We will employ a fluorescent, cell-based calcium flux assay, a gold-standard method for studying ion channel function.[3] This assay utilizes a calcium-sensitive dye that exhibits increased fluorescence upon binding to free cytosolic Ca²+. The kinetic changes in fluorescence are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR), enabling high-throughput screening and pharmacological characterization of potential α7 nAChR agonists, antagonists, or allosteric modulators.[5][6]

Principle of the Assay

The assay quantifies the activity of the α7 nAChR by measuring changes in intracellular calcium concentration. Cells engineered to express the human α7 nAChR are pre-loaded with a fluorescent calcium indicator dye. When a compound like 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride activates the receptor, the channel opens, allowing extracellular Ca²+ to flow into the cell. The indicator dye binds to the influxed calcium, resulting in a quantifiable increase in fluorescence intensity. The magnitude and kinetics of this light emission are directly proportional to the extent of receptor activation.

Caption: α7 nAChR Calcium Flux Assay Workflow.

Materials and Equipment

Equipment
  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading and automated liquid handling (e.g., Molecular Devices FLIPR Penta, Hamamatsu FDSS).[6]

  • Humidified CO₂ incubator (37°C, 5% CO₂).

  • Sterile Class II biological safety cabinet.

  • Inverted microscope for cell morphology checks.

  • Multichannel pipettes and/or automated liquid handler.

  • Plate centrifuge.

Consumables and Reagents
  • Cells: A validated cell line stably expressing the human α7 nAChR, such as HEK293 or CHO cells.[1][7] (e.g., Charles River Cat. No. CT6201). Alternatively, cell lines with endogenous expression like PC12 can be used.[3]

  • Test Compound: 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (e.g., Fluorochem Cat. No. F089163).[8]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or appropriate base medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for the cell line.

  • Assay Plates: 96- or 384-well black-walled, clear-bottom, tissue culture-treated microplates.

  • Compound Plates: Polypropylene plates for compound dilution.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM CaCl₂, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM, Calcium 6, or equivalent calcium-sensitive dye.

  • Probenecid: An anion-transport inhibitor to prevent dye leakage from cells.[9] Often supplied with dye kits or can be purchased separately.

  • Positive Control Agonist: Acetylcholine or a selective α7 agonist like PNU-282987.

  • System Viability Control: A calcium ionophore such as Ionomycin.[5]

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO) for compound dissolution.

Experimental Protocol

This protocol is optimized for a 96-well format. Adjust volumes accordingly for 384-well plates.

Part 1: Cell Seeding (Day 1)
  • Cell Culture Maintenance: Culture the α7 nAChR-expressing cells according to the supplier's recommendations. Use cells that are in the logarithmic growth phase and have a viability >95%. Avoid using cells that have been passaged excessively, as this can lead to phenotypic drift and altered receptor expression.[10][11]

  • Cell Preparation: Aspirate the culture medium, wash the cells gently with PBS, and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the optimized seeding density (typically 40,000–80,000 cells/well for a 96-well plate) in complete culture medium. Dispense 100 µL of the cell suspension into each well of the black-walled, clear-bottom plate.

  • Incubation: Incubate the plate for 18–24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and formation of a uniform monolayer.[12]

Part 2: Compound Plate Preparation (Day 2)
  • Stock Solution: Prepare a 10 mM stock solution of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride in 100% DMSO. Prepare a similar stock of the positive control agonist.

  • Serial Dilution: Perform a serial dilution of the test and control compounds in a polypropylene plate. For an 8-point dose-response curve, dilute the stock solution in DMSO to create intermediate concentrations.

  • Working Dilutions: Dilute the DMSO intermediates into Assay Buffer to create the final 4X working concentrations. The final DMSO concentration in the assay should be ≤0.5% to avoid solvent-induced cytotoxicity. The vehicle control wells should contain the same final concentration of DMSO.

Part 3: Cell Plate Preparation (Day 2)
  • Dye Loading Solution: Prepare the dye loading solution according to the manufacturer's protocol. A typical solution consists of the calcium indicator dye (e.g., Fluo-8 AM) and probenecid in Assay Buffer. Probenecid is crucial as it inhibits organic anion transporters that can actively pump the dye out of the cytoplasm, thereby ensuring better dye retention and a stronger signal.[9]

  • Medium Removal: Just before dye loading, carefully remove the culture medium from the cell plate. To avoid disturbing the cell monolayer, aspirate gently from the side of the wells.

  • Dye Loading: Add 100 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-minute incubation at room temperature in the dark to allow for complete de-esterification of the AM ester.

Part 4: FLIPR Assay Execution (Day 2)
  • Instrument Setup: Turn on the FLIPR instrument and allow the lamp to warm up. Place the cell plate and the compound plate into the designated stages within the instrument.

  • Protocol Configuration: Set up the kinetic read protocol.

    • Read Mode: Kinetic fluorescence measurement (e.g., Excitation: 470-495 nm, Emission: 515-575 nm for Fluo-8).

    • Baseline Reading: Establish a stable baseline by reading fluorescence for 10–20 seconds before compound addition.[5]

    • Compound Addition: Configure the instrument to add 50 µL of compound from the compound plate to the cell plate. Optimize the dispense speed and height to ensure rapid mixing without disturbing the cell layer.[9]

    • Post-Addition Read: Continue the kinetic read immediately for 90–180 seconds to capture the full calcium transient (both the rapid increase and the subsequent decay).[5]

  • Run Protocol: Execute the configured protocol. The instrument will automatically add the compounds and record the fluorescence response over time.

Caption: High-level experimental workflow for the α7 nAChR calcium flux assay.

Data Analysis and Interpretation

  • Data Extraction: The primary output from the FLIPR is a set of kinetic fluorescence values for each well. The response is typically calculated as the maximum fluorescence signal minus the average baseline fluorescence (Max-Min).

  • Normalization: Normalize the data to the positive control (e.g., a saturating concentration of Acetylcholine, set to 100%) and the vehicle control (0%).

    • % Activity = [(Response_Compound - Response_Vehicle) / (Response_PositiveControl - Response_Vehicle)] * 100

  • Dose-Response Curves: Plot the normalized % Activity against the logarithm of the compound concentration.

  • EC₅₀/IC₅₀ Calculation: Fit the dose-response data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values. The EC₅₀ represents the concentration at which the compound elicits 50% of its maximal effect.

Example Data Presentation
CompoundTargetAssay TypeEC₅₀ (nM)Max Response (% of Control)
PNU-282987 (Control)α7 nAChRAgonist Mode150100%
5-Methyl-2-(piperidin-4-yloxy)pyridine HClα7 nAChRAgonist Mode45085%

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Signal or No Response 1. Poor Dye Loading: Inefficient dye entry or premature cleavage of the AM ester.[9]2. Unhealthy Cells: Cells are stressed, over-confluent, or at a high passage number.[5][9]3. Receptor Desensitization: Prolonged exposure to low levels of agonists in serum or buffer.[9][13]4. Inactive Compound: Compound degradation or precipitation.1. Optimize dye concentration and loading time (e.g., 30-60 min at 37°C). Consider adding a non-ionic surfactant like Pluronic F-127 (0.01-0.02%) to aid loading.[9]2. Use cells in their logarithmic growth phase. Ensure gentle handling and confirm viability before plating.[14]3. Consider incubating cells in serum-free media for a few hours before the assay.[9]4. Prepare fresh compound dilutions for each experiment. Always include a known positive control to validate the assay system.[5]
High Background Fluorescence 1. Dye Leakage: Active transport of de-esterified dye out of the cell.2. Autofluorescent Compounds: The test compound itself is fluorescent at the assay wavelengths.3. Cell Death: Compromised cell membranes lead to dye leakage.1. Ensure probenecid is included in the assay buffer at an optimized concentration.[9]2. Run a control plate with compound added to buffer without cells to check for autofluorescence.3. Check cell morphology before the assay. Perform a cytotoxicity test if needed.
High Well-to-Well Variability 1. Uneven Cell Seeding: Inconsistent cell numbers across the plate.2. Edge Effects: Evaporation from wells on the plate's perimeter.3. Pipetting Inaccuracy: Inconsistent reagent/compound addition.1. Ensure the cell suspension is homogenous before and during plating. Allow plates to sit at room temperature for 15-20 min before incubation to ensure even settling.[14]2. Fill the outer wells with sterile PBS or media to create a humidity barrier. Avoid using outer wells for experimental data.[14]3. Use calibrated multichannel pipettes or an automated liquid handler for all dispensing steps.
Fluorescence Drop Upon Addition 1. Cell Disturbance: The force of liquid addition dislodges adherent cells.[9]2. Compound Toxicity: The compound is cytotoxic, causing rapid cell death and dye leakage.[9]1. Lower the dispense speed and/or raise the dispense height of the instrument's pipettor.[9]2. Perform a separate cytotoxicity assay (e.g., LDH or ATP release) with the compound at relevant concentrations.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Available from: [Link]

  • ResearchGate. (2020, October 14). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. Available from: [Link]

  • Charles River Laboratories. Human α7 Nicotinic Acetylcholine Receptor Cell Line. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Available from: [Link]

  • Paleari, L., et al. (2008). Expression of the α7 nicotinic acetylcholine receptor in human lung cells. PMC - NIH. Available from: [Link]

  • Cuevas, J., et al. (1999). Inducible, heterologous expression of human alpha7-nicotinic acetylcholine receptors in a native nicotinic receptor-null human clonal line. PubMed. Available from: [Link]

  • Papke, R. L., et al. (2010). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. PMC - NIH. Available from: [Link]

  • E, L., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Spandidos Publications. Available from: [Link]

  • Brown, K. C., et al. (2023). Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies. PMC - NIH. Available from: [Link]

  • University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Available from: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

  • Martinez, G., et al. (2001). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS. Available from: [Link]

  • Chemical Substance Information. 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride. Available from: [Link]

  • Neher, E., & Ceña, V. (1997). Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells. PMC - NIH. Available from: [Link]

  • Bicker, G., et al. (1994). Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons. PubMed. Available from: [Link]

  • Neher, E., & Ceña, V. (1997). Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells. PubMed. Available from: [Link]

  • Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC - NIH. Available from: [Link]

  • Mogg, A. J., et al. (2013). Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers. Available from: [Link]

  • Bicker, G., et al. (1994). Publication: Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons. URN:NBN Resolver. Available from: [Link]

  • Yale Research. Plate readers and detection methods. Available from: [Link]

  • Antibodies.com. Human Nicotinic Acetylcholine Receptor alpha 7 ELISA Kit (A303207). Available from: [Link]

  • Molecular Devices. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR) Systems. Available from: [Link]

  • Kury, W. R., et al. (2010). Nicotinic acetylcholine receptor α7 subunits with a C2 cytoplasmic loop yellow fluorescent protein insertion form functional receptors. PMC - NIH. Available from: [Link]

  • ResearchGate. Comparison of Fluorescence Imaging Plate Reader (FLIPR) screening of.... Available from: [Link]

  • NextSDS. 5-methyl-2-(piperidin-4-yl)pyridine — Chemical Substance Information. Available from: [Link]

  • Zheng, Y. C., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC - NIH. Available from: [Link]

  • Lategahn, J., et al. (2019). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. PubMed. Available from: [Link]

  • RSC Medicinal Chemistry. RSC Medicinal Chemistry. Available from: [Link]

Sources

Method

Topic: Comprehensive Analytical Protocols for the Characterization of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

An Application Note from the Office of the Senior Application Scientist **Abstract This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-Methyl-2-(piperidin-4-ylox...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS No: 1185308-30-8).[1] Intended for researchers, quality control analysts, and drug development professionals, this document details robust protocols for identity confirmation, purity assessment, and impurity profiling. The methods described herein leverage fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological transparency and reproducibility.

Introduction and Compound Overview

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a heterocyclic organic compound featuring a substituted pyridine ring linked to a piperidine moiety via an ether bond. Its molecular formula is C11H17ClN2O.[1] Such structures are common scaffolds in medicinal chemistry, serving as key building blocks in the synthesis of pharmacologically active agents. The hydrochloride salt form is often preferred to improve solubility and stability.

Given its role as a potential starting material or intermediate, the unequivocal confirmation of its identity and the stringent assessment of its purity are paramount to ensure the integrity of subsequent research and development activities. This application note establishes a multi-pronged analytical strategy to serve as a reliable reference standard.

Part I: Identity Confirmation

The primary objective of identity confirmation is the unambiguous verification of the molecular structure. A combination of spectroscopic techniques provides orthogonal data points for a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of molecular structure elucidation. For 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride, both ¹H and ¹³C NMR are essential. The presence of the hydrochloride salt significantly influences the electronic environment, particularly around the nitrogen atoms. This results in a downfield shift of adjacent proton signals compared to the free base, a known phenomenon in the NMR spectra of pyridine hydrochlorides.[2][3] The choice of solvent is critical; Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆) are suitable due to their ability to dissolve the salt.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of the analytical standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Expected regions include the aromatic region for pyridine protons, aliphatic regions for piperidine and methyl protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Interpretation:

    • ¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a set of multiplets for the piperidine ring protons, including the methine proton at the 4-position. The NH proton of the piperidinium hydrochloride may be a broad singlet.

    • ¹³C NMR: Expect 11 distinct carbon signals corresponding to the molecular structure (some may have overlapping chemical shifts depending on the solvent).

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides definitive confirmation of the compound's molecular weight. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, non-volatile molecules like this hydrochloride salt. The analysis will detect the protonated free base [M+H]⁺.

Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Infusion and Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Interpretation:

    • The molecular formula of the free base is C11H16N2O.

    • The theoretical monoisotopic mass is ~192.13 Da.

    • The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 193.14 .

Workflow for Identity Confirmation

cluster_ID Identity Confirmation Workflow Sample Analytical Sample 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Struc_Elucid Structural Elucidation - Chemical Shifts - Coupling Constants - Connectivity NMR->Struc_Elucid MW_Confirm Molecular Weight Verification - Observe [M+H]⁺ at m/z ~193.14 MS->MW_Confirm Conclusion Identity Confirmed Struc_Elucid->Conclusion MW_Confirm->Conclusion

Caption: Workflow for unambiguous identity confirmation.

Part II: Purity Assessment and Impurity Profiling

Assessing purity is crucial for an analytical standard. This involves quantifying the main component and identifying any potential process-related impurities or residual solvents.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC with UV detection is the gold standard for purity determination of non-volatile organic compounds.[4] A C18 (octadecyl) column is chosen for its versatility in retaining moderately polar compounds.[5] An acidic mobile phase is critical; it ensures that the basic nitrogen atoms on the pyridine and piperidine rings are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[5] UV detection is highly effective due to the aromatic pyridine ring, which is a strong chromophore.

Protocol for HPLC Purity Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately prepare a stock solution of the reference standard at ~1.0 mg/mL in diluent. Prepare a working standard at ~0.1 mg/mL by diluting the stock solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL).

  • Data Analysis:

    • Purity is typically determined by area percent. The purity of the compound is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Table 1: HPLC Chromatographic Conditions

Parameter Value Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for retaining moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier for good peak shape and pH control.[6]
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient Isocratic or Gradient (e.g., 20-80% B over 20 min) Isocratic for simple purity; Gradient to resolve potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °C Ensures reproducible retention times.[6]
Detection Wavelength 254 nm Common wavelength for aromatic compounds.[4]

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: While HPLC is excellent for non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile substances, such as residual solvents from synthesis.[7][8][9] A direct headspace injection is often sufficient for this purpose. The mass spectrometer serves as a highly specific detector, allowing for the identification of unknown peaks by comparing their mass spectra to a reference library (e.g., NIST).[9]

Protocol for GC-MS Analysis:

  • Instrumentation: A GC system coupled to a Mass Spectrometer, preferably with a headspace autosampler.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

    • Seal the vial immediately.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with the NIST/Wiley library.

    • Quantify against a calibrated standard if specific solvents are expected.

Table 2: GC-MS Headspace Conditions

Parameter Value Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm General-purpose, low-bleed column suitable for a wide range of analytes.[10]
Carrier Gas Helium, Constant Flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min A general program to separate common solvents.
Headspace Temp 80 - 120 °C To ensure efficient partitioning of volatiles into the vapor phase.
MS Ion Source Electron Ionization (EI) at 70 eV Standard ionization energy for creating reproducible mass spectra.

| Mass Range | m/z 35-400 | Covers the mass range of common organic solvents and impurities. |

Workflow for Purity and Impurity Analysis

cluster_Purity Purity & Impurity Profiling Workflow Sample Analytical Sample 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl HPLC RP-HPLC-UV Analysis Sample->HPLC GCMS Headspace GC-MS Analysis Sample->GCMS Purity_Calc Purity Assay (% Area Calculation) HPLC->Purity_Calc Impurity_ID Identification of Non-Volatile Impurities HPLC->Impurity_ID Volatile_ID Identification of Volatile Impurities (Residual Solvents) GCMS->Volatile_ID Conclusion Complete Purity Profile Purity_Calc->Conclusion Impurity_ID->Conclusion Volatile_ID->Conclusion

Caption: Integrated workflow for comprehensive purity assessment.

Part III: Physicochemical Confirmation

Elemental Analysis

Expertise & Rationale: Elemental analysis provides a fundamental check of a compound's empirical formula by measuring the mass percentages of its constituent elements.[11][12] A close correlation between the theoretical and experimentally determined percentages for Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) provides strong evidence for the compound's elemental composition and purity.

Protocol:

  • Sample Submission: Submit a dry, homogeneous sample (typically 2-5 mg) to a certified analytical laboratory for CHN+Cl analysis.

  • Data Interpretation: Compare the experimental results to the theoretical values. The results should be within an acceptable tolerance, typically ±0.4%.

Table 3: Elemental Composition for C₁₁H₁₇ClN₂O

Element Theoretical % Experimental % (Example)
Carbon (C) 57.77% Report Value
Hydrogen (H) 7.49% Report Value
Chlorine (Cl) 15.50% Report Value
Nitrogen (N) 12.25% Report Value

| Oxygen (O) | 6.99% | (Typically by difference) |

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride. By integrating NMR and MS for identity confirmation with HPLC and GC-MS for purity and impurity analysis, users can establish a high-quality analytical standard. This multi-faceted approach ensures the reliability and reproducibility of data in research, development, and quality control environments.

References

  • 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information. ChemSafetyPro. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • 5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride — Chemical Substance Information. ChemSafetyPro. [Link]

  • 5-methyl-2-(piperidin-4-yl)pyridine — Chemical Substance Information. NextSDS. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • 5-methyl-2-(piperidin-4-yl)pyridine. PubChemLite. [Link]

  • Mass Spectrum of 1,2,6-TRIMETHYLPIPERIDINE. MassBank. [Link]

  • Analytical Data - Ac-Gly-Lys-OMe・AcOH. Peptide Institute, Inc.[Link]

  • 5-Methoxy-2-(piperidin-4-yloxy)pyridine. PubChem. [Link]

  • Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. PubMed. [Link]

  • Development of highly sensitive analytical methods and isomer discrimination methods using GC-MS. Journal of Production and Technology. [Link]

  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry. Analyst (RSC Publishing). [Link]

  • Pyridine Analysis Method. National Institute for Environmental Studies, Japan. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Analysis of Extractables/Leachables in Generic Oral Solutions Using GC/MSD Systems. Agilent Technologies. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Validation of Simultaneous Analysis Method of Pesticides in Feeds using a Gas Chromatograph-Mass Spectrometer. Journal of the Japan Feed Manufacturers Association. [Link]

  • Rapid Analysis of Designer Drugs by Gas Chromatography/Mass Spectrometry. Tokyo University of Science. [Link]

  • Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • 5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information. NextSDS. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

Sources

Application

Application Note: 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride in Medicinal Chemistry

An Application Note and Protocol Guide for the utilization of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride in medicinal chemistry and drug discovery. Introduction & Structural Rationale In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the utilization of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride in medicinal chemistry and drug discovery.

Introduction & Structural Rationale

In modern drug discovery, the selection of robust, versatile building blocks is critical for developing high-affinity ligands with favorable pharmacokinetic (PK) profiles. 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8)[1] has emerged as a privileged pharmacophore fragment, particularly in the design of neurotherapeutics and metabolic modulators[2].

As a Senior Application Scientist, I emphasize not just the utility of a compound, but the causality behind its structural design:

  • The Piperidine Core: Provides a basic secondary amine (pKa ~9.5) that serves as the primary vector for synthetic diversification (N-alkylation, reductive amination, or acylation). In physiological environments, this basic center is protonated, enabling critical salt-bridge interactions with aspartate or glutamate residues within receptor binding pockets.

  • The Ether Linkage: Confers conformational flexibility while enforcing a distinct spatial vector between the basic amine and the aromatic system. Unlike rigid fused-ring systems, the ether oxygen allows the molecule to adopt multiple bioactive conformations to optimize target fit.

  • The 5-Methylpyridine Moiety: The pyridine nitrogen provides a strong hydrogen-bond acceptor. Crucially, the addition of the 5-methyl group serves a dual metabolic purpose: it slightly increases the lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration, and it sterically blocks the metabolically vulnerable 5-position from Cytochrome P450-mediated oxidation, thereby extending the in vivo half-life of derived drug candidates.

Biological Targets and Applications

The 2-(piperidin-4-yloxy)pyridine scaffold is widely utilized across several therapeutic domains:

  • GPCR Modulation (Metabolic & Neurological): This scaffold is a cornerstone in the design of G-protein coupled receptor (GPCR) ligands. It has been extensively utilized to synthesize agonists for GPR119 , a critical target for the regulation of type-2 diabetes mellitus, yielding analogs with superior EC50 values[3]. Furthermore, its spatial geometry mimics known Histamine H3 receptor antagonists and serotonin (5-HT) modulators[2].

  • Anti-Parasitic Agents: Beyond human targets, pyridyl-based inhibitors incorporating this ether-linked core have been identified as highly potent, single-digit nanomolar inhibitors of Plasmodium N-Myristoyltransferase (NMT), an essential enzyme for malaria parasite survival (e.g., validated in PDB: 4UFX)[4].

GPCR_Pathway L Piperidine Derivative (Inverse Agonist) R Histamine H3 Receptor (GPCR Target) L->R Binds & Blocks G Gαi/o Protein (Uncoupled) R->G Prevents Activation AC Adenylyl Cyclase (Disinhibited) G->AC Relieves Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes

Diagram 1: Mechanism of action for piperidine-based GPCR (H3) inverse agonists.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the behavior of the final synthesized library. The hydrochloride salt form is preferred for long-term storage as it prevents atmospheric oxidation and degradation of the secondary amine[1][5].

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueRationale / Impact on Drug Design
Molecular Weight 228.72 g/mol (HCl salt)Low MW allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Molecular Formula C11H17ClN2O-
Rotatable Bonds 2Low flexibility minimizes entropic penalty upon target binding.
H-Bond Donors 2 (in HCl salt form)Becomes 0 upon tertiary amine formation, improving membrane permeability.
H-Bond Acceptors 2Pyridine N and Ether O provide critical target anchoring points.

Experimental Workflows & Protocols

To utilize this building block effectively, the most common and robust method is Reductive Amination . This approach is favored over direct alkylation because it avoids the risk of over-alkylation (quaternary ammonium salt formation) and tolerates a wider variety of functional groups.

Workflow A 5-Methyl-2-(piperidin-4-yloxy)pyridine (Core Scaffold) B In Situ Free-Basing (DIPEA, DCE) A->B Step 1 C Iminium Formation (Aldehyde, AcOH) B->C Step 2 D Selective Reduction (STAB) C->D Step 3 E Target Compound (Tertiary Amine) D->E Step 4

Diagram 2: Standard Reductive Amination Workflow for Library Generation.

Protocol: N-Functionalization via Reductive Amination

Self-Validating System: This protocol is designed with specific analytical checkpoints to ensure reaction fidelity.

Reagents & Materials:

  • 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (1.0 eq)

  • Target Aldehyde (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation & Free-Basing: Suspend the hydrochloride salt (1.0 eq) in anhydrous DCE to achieve a 0.1 M concentration. Add DIPEA (1.2 eq) dropwise at room temperature.

    • Expert Insight: The salt must be neutralized in situ to liberate the nucleophilic secondary amine. DCE is preferred over Dichloromethane (DCM) as it allows for slightly higher reaction temperatures if steric hindrance is encountered later in the library synthesis.

  • Imine/Iminium Formation: Add the target aldehyde (1.1 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 1 to 2 hours.

    • Expert Insight: Acetic acid acts as a mild catalyst, protonating the intermediate carbinolamine to facilitate water elimination and form the reactive iminium ion.

  • Selective Reduction: Add STAB (1.5 eq) in small portions over 10 minutes to prevent rapid temperature spikes. Stir the reaction at room temperature for 12–16 hours under an inert atmosphere (N2 or Argon).

    • Expert Insight: STAB is strictly chosen over Sodium Borohydride ( NaBH4​ ). STAB is milder and specifically targets the highly electrophilic iminium ion without prematurely reducing the unreacted aldehyde.

  • Analytical Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. You must observe the disappearance of the starting mass (m/z 193.1 for the free base) and the appearance of the target tertiary amine mass [M+H]+ .

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (equal volume to DCE) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using a Silica gel stationary phase and a gradient of DCM to DCM/MeOH (95:5) containing 0.1% Triethylamine ( Et3​N ) to prevent streaking of the basic amine.

Table 2: Reaction Optimization Parameters

ParameterRecommended ChoiceConsequence of Deviation
Solvent DCE (1,2-Dichloroethane)Using protic solvents (MeOH) can lead to competitive acetal formation with the aldehyde.
Reductant STAB ( NaBH(OAc)3​ )Using NaBH4​ causes premature aldehyde reduction to the corresponding alcohol, drastically lowering yield.
Acid Catalyst Glacial Acetic AcidOmission leads to stalled carbinolamine intermediates; stronger acids (HCl) will protonate the amine, halting nucleophilic attack.

References

  • NextSDS. "5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, 98+% C11H17ClN2O, MW: 228.72 — Chemical Substance Information." Available at:[Link]

  • LookChem. "Cas 109384-19-2, N-BOC-4-Hydroxypiperidine." (Details the use of 2-(piperidin-4-yloxy)pyridine analogs in GPR119 targeting for type-2 diabetes). Available at:[Link]

  • RCSB Protein Data Bank. "4UFX: Plasmodium vivax N-myristoyltransferase in complex with a pyridyl inhibitor." (Demonstrates the binding efficacy of the pyridyl-piperidine scaffold in anti-parasitic drug discovery). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride. It is designed as a dynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride. It is designed as a dynamic resource to troubleshoot common experimental challenges and answer frequently asked questions, ensuring a robust and reproducible synthetic process.

General Synthetic Strategy

The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is typically achieved in a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): An N-Boc-protected 4-hydroxypiperidine is coupled with a 2-halo-5-methylpyridine (commonly 2-fluoro- or 2-chloro-5-methylpyridine) via a Williamson-type ether synthesis.

  • Acidic Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

This guide is structured to address potential issues in both of these critical stages.

Workflow of the Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: SNAr Ether Synthesis cluster_step2 Step 2: Boc Deprotection & Salt Formation SM1 N-Boc-4-hydroxypiperidine S1_Reaction Strong Base (e.g., NaH) Aprotic Polar Solvent (e.g., DMF) SM1->S1_Reaction Couple SM2 2-Fluoro-5-methylpyridine (or 2-Chloro-) SM2->S1_Reaction Couple Intermediate tert-butyl 4-((5-methylpyridin-2-yl)oxy) piperidine-1-carboxylate S1_Reaction->Intermediate Forms S2_Reaction Strong Acid (e.g., HCl in Dioxane) Intermediate->S2_Reaction Deprotects Product 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride S2_Reaction->Product Yields

Caption: General two-step synthetic route.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q1: I am experiencing very low yields in the first step (SNAr ether synthesis). What are the likely causes and how can I improve it?

Low yields in this SNAr reaction are a common issue, often stemming from incomplete deprotonation, suboptimal reaction conditions, or competing side reactions.[1]

Causality & Solutions:

  • Incomplete Deprotonation of N-Boc-4-hydroxypiperidine: The hydroxyl group of the piperidine is not sufficiently nucleophilic to attack the electron-deficient pyridine ring without being deprotonated first.

    • Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is highly effective for this purpose.[2] Ensure the NaH is fresh and of high purity. The deprotonation should be allowed to proceed to completion (typically 30-60 minutes at 0°C or room temperature) before adding the halopyridine.

  • Poor Choice of Solvent: The solvent plays a critical role in solubilizing the reactants and stabilizing the charged intermediate (Meisenheimer complex) of the SNAr mechanism.

    • Solution: Use a polar aprotic solvent. Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices that facilitate the reaction.[1][2] Protic solvents (like alcohols) or apolar solvents will significantly slow down the reaction rate.[1]

  • Suboptimal Leaving Group on the Pyridine Ring: The nature of the halide at the C2 position directly impacts the reaction rate. For SNAr reactions on electron-deficient rings like pyridine, the rate-determining step is typically the nucleophilic attack, not the loss of the leaving group.

    • Solution: Use 2-Fluoro-5-methylpyridine instead of 2-Chloro-5-methylpyridine. Fluorine is highly electronegative, making the C2 position more electrophilic and thus more susceptible to nucleophilic attack. Studies have shown that 2-fluoropyridines can react hundreds of times faster than their 2-chloro counterparts in SNAr reactions.[3][4]

  • Incorrect Temperature Profile: While heating can drive reactions to completion, excessive temperatures can lead to decomposition and byproduct formation.[2]

    • Solution: Perform the initial deprotonation at 0 °C to control exotherms.[2] After adding the fluoropyridine, allow the reaction to proceed at room temperature. Gentle heating (e.g., 50-80 °C) can be applied if monitoring by TLC or LC-MS shows a sluggish reaction, but should be approached with caution.

Troubleshooting Decision Tree for Low SNAr Yield

Troubleshooting_SNAr Start Low S-N-Ar Yield CheckBase Is the base strong enough? (e.g., NaH) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (e.g., DMF, THF) CheckBase->CheckSolvent Yes UseStrongBase Action: Switch to NaH. Ensure it is fresh. CheckBase->UseStrongBase No CheckLeavingGroup Are you using 2-fluoropyridine? CheckSolvent->CheckLeavingGroup Yes UseAproticSolvent Action: Use anhydrous DMF or THF. CheckSolvent->UseAproticSolvent No CheckTemp Is the temperature optimized? CheckLeavingGroup->CheckTemp Yes UseFluoro Action: Switch from chloro- to fluoro-5-methylpyridine. CheckLeavingGroup->UseFluoro No OptimizeTemp Action: Monitor by TLC/LC-MS. Apply gentle heat if necessary. CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes UseStrongBase->CheckSolvent UseAproticSolvent->CheckLeavingGroup UseFluoro->CheckTemp OptimizeTemp->Success

Caption: Decision tree for troubleshooting low SNAr yield.

Q2: My Boc deprotection (Step 2) is incomplete or sluggish. How can I ensure it goes to completion?

Incomplete Boc deprotection is usually a result of insufficient acid strength or concentration.[5] The stability of the Boc group is highly dependent on the acidic medium.

Causality & Solutions:

  • Insufficient Acid Strength: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common choice for Boc deprotection, it can sometimes be insufficient for complete conversion, especially with sterically hindered or less reactive substrates.[5][6]

    • Solution: Switch to a stronger acid system. A solution of 4M HCl in 1,4-dioxane is highly effective and directly yields the hydrochloride salt, simplifying the workup.[5]

  • Insufficient Acid Equivalents/Concentration: Using a catalytic amount of acid or a very dilute solution will not be effective. The deprotection requires stoichiometric or an excess of strong acid.

    • Solution: Use a significant excess of the acid. For reactions with HCl in dioxane, the solvent itself is the reagent. For TFA/DCM, concentrations of 20-50% (v/v) TFA are standard.[5]

  • Short Reaction Time: The reaction may simply need more time.

    • Solution: Monitor the reaction progress carefully using TLC (staining with ninhydrin to detect the free secondary amine) or LC-MS. Allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) or until the starting material is fully consumed.

Q3: I'm observing an unexpected side product that appears to be t-butylated. What is this and how can I prevent it?

This is a classic issue in Boc deprotection. The mechanism proceeds through the formation of a stable tert-butyl cation (t-Bu+).[6][7] This cation is an electrophile and can alkylate any nucleophilic sites on your starting material or product, leading to unwanted byproducts.

Causality & Solutions:

  • Electrophilic Attack by t-Butyl Cation: Electron-rich aromatic rings or other nucleophiles can be attacked by the t-Bu+ generated during the reaction.[7]

    • Solution: Use a "scavenger." A scavenger is a molecule added to the reaction mixture to trap the t-butyl cation. Common and effective scavengers include triisopropylsilane (TIS) or anisole, typically added at 2-5% (v/v).[5][7]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use an N-Boc protecting group on the piperidine?

The piperidine nitrogen is a nucleophilic secondary amine. Without protection, it would compete with the hydroxyl group as the nucleophile in the first step, leading to N-arylation and a mixture of undesired products. The tert-butoxycarbonyl (Boc) group serves two primary functions:

  • Reduces Nucleophilicity: The electron-withdrawing nature and steric bulk of the Boc group effectively render the nitrogen non-nucleophilic under the basic conditions of the Williamson ether synthesis.[2]

  • Improves Solubility: The Boc group increases the lipophilicity of the molecule, improving its solubility in common organic solvents used for the reaction and purification.

Q2: What is the detailed mechanism for the acid-catalyzed Boc deprotection?

The deprotection follows a well-established E1-type mechanism:

  • Protonation: A proton from the strong acid (H-A) protonates the carbonyl oxygen of the Boc group's carbamate.[6]

  • C-O Bond Cleavage: The C-O bond between the tert-butyl group and the carbamate oxygen cleaves, forming a highly stable tertiary carbocation (t-butyl cation).[6]

  • Carbamic Acid Formation: This cleavage results in the formation of a carbamic acid intermediate.

  • Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide (CO₂) and the free secondary amine of the piperidine ring.[5][6]

Q3: Which analytical techniques are best for monitoring the reaction and confirming the final product?

A combination of techniques is essential for robust process control and characterization.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Use a UV lamp for visualization and consider stains like ninhydrin (for the deprotected amine) or potassium permanganate.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of reactants, intermediates, and products over time.

  • Final Product Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. It will confirm the connectivity of all atoms and the successful formation of the ether linkage and removal of the Boc group (the large singlet at ~1.47 ppm for the 9 protons of the t-butyl group will disappear).

    • Mass Spectrometry (MS): Confirms the molecular weight of the final product.

    • Elemental Analysis: Can be used to confirm the elemental composition (C, H, N, O, Cl) of the final hydrochloride salt, providing strong evidence of purity.

Data & Protocols

Table 1: Recommended Conditions for SNAr Ether Synthesis
ParameterRecommendedRationale & Comments
Halopyridine 2-Fluoro-5-methylpyridineFluoride is a better activating group than chloride for SNAr on pyridines, leading to faster reaction rates.[3][4]
Base Sodium Hydride (NaH), 60% in mineral oilA strong, non-nucleophilic base is required for complete deprotonation of the secondary alcohol.[2]
Equivalents of Base 1.2 - 1.5 eq.A slight excess ensures complete deprotonation.
Solvent Anhydrous DMF or THFPolar aprotic solvents stabilize the charged intermediate and increase reaction rates.[1] Ensure the solvent is dry.
Temperature 0 °C to RT, then gentle heating (50-80 °C) if neededControlled addition and initial reaction at lower temperatures prevent side reactions. Heating can be used to drive the reaction to completion.[2]
Atmosphere Inert (Nitrogen or Argon)NaH is reactive with atmospheric moisture. An inert atmosphere is crucial for consistent results.
Table 2: Reagent Systems for Boc Deprotection
Reagent SystemConcentrationScavenger (Optional)ProsCons
HCl in 1,4-Dioxane 4 MNot usually requiredHighly effective; directly forms the desired hydrochloride salt; volatile byproducts.[5]Dioxane is a peroxide-former and a suspected carcinogen; requires careful handling.
TFA in DCM 20-50% (v/v)Triisopropylsilane (TIS) or AnisoleMilder conditions; common lab reagents.[5]Requires separate step for salt formation; TFA can be difficult to remove completely; potential for t-butylation byproducts.[7]
HCl (gas) in Ether/EtOAc Saturated SolutionNot usually requiredClean reaction; directly precipitates the hydrochloride salt.Requires handling of corrosive HCl gas.
Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add N-Boc-4-hydroxypiperidine (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve 2-fluoro-5-methylpyridine (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the 2-fluoro-5-methylpyridine solution dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is slow, heat the mixture to 60 °C until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Protocol 2: Synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

  • Dissolve the purified tert-butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. A precipitate of the hydrochloride salt may form during the reaction.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether or MTBE and stir or sonicate. This process, known as trituration, will help to break up the solid and wash away non-polar impurities.

  • Filter the resulting solid, wash with additional diethyl ether, and dry under vacuum to yield the final 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride product.

References
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
  • BenchChem. (n.d.). Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine.
  • ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine synthesis.
  • CymitQuimica. (n.d.). CAS 109384-19-2: 4-Hydroxypiperidine-1-carboxylic acid ter....
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.
  • BenchChem. (n.d.). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Wordpress.
  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride and Other Pyridine Derivatives in GPR119 Agonism

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design of novel therapeutics.[1][2] Its versatile elect...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design of novel therapeutics.[1][2] Its versatile electronic properties and synthetic tractability have made it a privileged structure in numerous FDA-approved drugs. This guide provides an in-depth comparison of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride , a putative G protein-coupled receptor 119 (GPR119) agonist, with other pyridine derivatives, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR). The focus is on providing a practical, experimentally grounded perspective for researchers in drug discovery.

The Significance of Pyridine Derivatives as GPR119 Agonists

GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, has emerged as a promising target for the treatment of type 2 diabetes.[3] Activation of GPR119 stimulates the release of insulin in a glucose-dependent manner and promotes the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] This dual mechanism of action makes GPR119 agonists an attractive therapeutic strategy with a potentially low risk of hypoglycemia.[4] Pyridine-containing molecules have been extensively explored as GPR119 agonists, leading to the discovery of potent clinical candidates.[5][6]

Physicochemical Properties and Synthesis

A comparative overview of the physicochemical properties of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride and a benchmark clinical candidate, BMS-903452, is presented below. These properties are critical for drug development, influencing factors such as solubility, permeability, and metabolic stability.

Property5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochlorideBMS-903452
Molecular FormulaC11H17ClN2OC21H19Cl2FN4O4S
Molecular Weight246.72 g/mol 541.4 g/mol
Structure5-methyl-2-piperidin-4-yloxypyridine;hydrochloride[7]5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one[6]
Predicted LogP~1.4~2.9
Predicted SolubilityHighLow
Synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

The synthesis of 2-alkoxypyridine derivatives can be achieved through several established methods, including the Williamson ether synthesis and the Mitsunobu reaction.[8][9] A plausible and efficient route for the synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is outlined below. This proposed synthesis leverages the Williamson ether synthesis, a robust method for forming ether linkages.[10][11]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 2-Chloro-5-methylpyridine C 5-Methyl-2-(N-Boc-piperidin-4-yloxy)pyridine A->C NaH, DMF B N-Boc-4-hydroxypiperidine B->C D 5-Methyl-2-(piperidin-4-yloxy)pyridine C->D HCl in Dioxane E 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride D->E HCl

Caption: Proposed synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride.

Experimental Protocol: Synthesis of 5-Methyl-2-(N-Boc-piperidin-4-yloxy)pyridine

  • To a solution of N-Boc-4-hydroxypiperidine (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Methyl-2-(N-Boc-piperidin-4-yloxy)pyridine.

Experimental Protocol: Deprotection and Salt Formation

  • Dissolve the purified 5-Methyl-2-(N-Boc-piperidin-4-yloxy)pyridine in a 4 M solution of hydrochloric acid in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to yield 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride as a solid.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

The table below presents a comparison of the in vitro potency of various pyridine derivatives, highlighting key structural modifications and their impact on GPR119 agonism. The data for the comparator compounds are sourced from published medicinal chemistry literature.

CompoundStructurehGPR119 EC50 (nM)Key Structural Features
5-Methyl-2-(piperidin-4-yloxy)pyridine (Hypothetical)5-methyl-2-piperidin-4-yloxypyridine;hydrochloride[7]UndisclosedSimple 5-methylpyridine core with an unsubstituted piperidin-4-yloxy moiety.
BMS-903452 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one[6]14Complex pyridone core with extensive substitution on both the pyridone and piperidine rings.[12]
Compound 19 2-(4-(methylsulfonyl)phenyl)pyridine derivative752-Arylpyridine with a methylsulfonylphenyl group.[1]
Compound 20 2-(4-(methylsulfonyl)phenyl)pyridine derivative25Optimized analog of Compound 19.[1]
AR231453 Pyrimidine-based agonist5.7A highly potent and selective pyrimidine-based agonist often used as a reference compound.[13]

Structure-Activity Relationship Insights:

  • Pyridine Core: The pyridine ring serves as a crucial scaffold for GPR119 agonists. Substitutions on the pyridine ring significantly influence potency. For instance, the complex pyridone core in BMS-903452 contributes to its high potency.[6]

  • Piperidine Moiety: The piperidine ring and its linkage to the pyridine core are critical for activity. The N-substitution on the piperidine ring, as seen in BMS-903452 with a chloropyrimidine group, is a key determinant of high-affinity binding.[6]

  • 5-Methyl Group: The methyl group at the 5-position of the pyridine ring in the target compound likely plays a role in modulating the electronic properties of the pyridine ring and may contribute to favorable interactions within the GPR119 binding pocket.

Experimental Evaluation of GPR119 Agonism

To experimentally validate and compare the activity of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride and other pyridine derivatives, a robust in vitro assay is essential. The most common method is the measurement of intracellular cAMP accumulation in a cell line stably expressing human GPR119.

Experimental Workflow: In Vitro cAMP Accumulation Assay

cAMP_Assay_Workflow A Cell Culture (HEK293-hGPR119 cells) B Cell Seeding (384-well plate) A->B C Compound Addition (Test compounds & controls) B->C D Incubation (Stimulation of cells) C->D E Cell Lysis & Reagent Addition (HTRF reagents) D->E F Incubation (Signal development) E->F G Signal Detection (HTRF reader) F->G H Data Analysis (EC50 determination) G->H

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) based cAMP assay.

Detailed Protocol: HTRF-Based cAMP Accumulation Assay

This protocol is adapted from established methods for evaluating GPR119 agonists.[1][2]

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Test compounds (5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride and comparators).

  • Reference agonist (e.g., AR231453).

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

  • 384-well white opaque microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a density of 2 x 10^5 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Add 5 µL of the diluted compounds or vehicle control (assay buffer with DMSO) to the respective wells.

  • Cell Stimulation:

    • Seal the plate and incubate at room temperature for 30-60 minutes to allow for GPR119 activation and cAMP production.

  • cAMP Detection:

    • Prepare the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

  • Signal Measurement:

    • Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Conclusion and Future Directions

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride represents a foundational structure within the broader class of pyridine-based GPR119 agonists. While it may possess modest potency compared to highly optimized clinical candidates like BMS-903452, its simpler structure provides a valuable starting point for medicinal chemistry campaigns. The comparative analysis and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the SAR of this important class of compounds. Future efforts could focus on the strategic introduction of substituents on both the pyridine and piperidine rings to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective therapeutics for type 2 diabetes.

References

  • Anonymous. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74.
  • Anonymous. (2024).
  • Anonymous. (n.d.).
  • Anonymous. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Anonymous. (2013).
  • Anonymous. (n.d.). A categorical structure-activity relationship analysis of GPR119 ligands. PMC.
  • Anonymous. (n.d.). BMS-903452 | GPR119 Agonist. MedchemExpress.com.
  • Anonymous. (2012). Identification of New Potent GPR119 Agonists by Combining Virtual Screening and Combinatorial Chemistry.
  • Anonymous. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
  • Anonymous. (2023). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Bentham Science Publishers.
  • Anonymous. (2020). Design and biological evaluation of tetrahydropyridine derivatives as novel human GPR119 agonists. PubMed.
  • Anonymous. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. PubMed.
  • Anonymous. (n.d.). BMS-903452 | GPR. TargetMol.
  • Anonymous. (2022). The Williamson Ether Synthesis. Chemistry Steps.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry.
  • Anonymous. (n.d.). Mitsunobu reaction. Wikipedia.
  • Anonymous. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a.
  • Anonymous. (n.d.). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Benchchem.
  • Anonymous. (n.d.). Mitsunobu reaction. Organic Synthesis.
  • Anonymous. (n.d.). A mild and highly diastereoselective preparation of N-alkenyl-2-pyridones via 2-halopyridinium salts and aldehydes. PMC.
  • Anonymous. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes.
  • Anonymous. (n.d.). Williamson ether synthesis. Wikipedia.
  • Anonymous. (n.d.).
  • Anonymous. (2018). Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16. PMC.
  • Anonymous. (2020). 9.5: Williamson ether synthesis. Chemistry LibreTexts.
  • Anonymous. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Anonymous. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • Anonymous. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
  • Anonymous. (n.d.). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Semantic Scholar.
  • Anonymous. (n.d.). 5-methyl-2-(piperidin-4-yloxy)
  • Anonymous. (n.d.). GPR119. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Anonymous. (n.d.). 1432679-14-5 | 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride. ChemScene.
  • Anonymous. (n.d.). 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride. Fluorochem.
  • Anonymous. (2024).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). 5-methyl-2-(piperidin-4-yl)pyridine. PubChemLite.
  • Anonymous. (n.d.). 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride CAS#: 944390-71-0. ChemicalBook.

Sources

Comparative

Pharmacophore Validation &amp; Comparison Guide: 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride in Neuroactive Drug Design

As drug development increasingly focuses on highly selective central nervous system (CNS) therapeutics, the selection of optimal chemical building blocks is critical. 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on highly selective central nervous system (CNS) therapeutics, the selection of optimal chemical building blocks is critical. 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 1185308-30-8 / 944390-71-0) has emerged as a privileged pharmacophore intermediate, utilized extensively in research settings to synthesize pharmaceutical compounds 1.

This guide provides an objective, data-driven comparison of this specific scaffold against its structural isomers. By analyzing the structure-activity relationship (SAR) and detailing self-validating experimental protocols, we demonstrate how this specific molecular geometry optimizes both target affinity and pharmacokinetic properties.

Mechanistic Rationale: The Structural Advantage

The biological efficacy of derivatives built from 2 relies on three distinct structural features:

  • The Piperidine Nitrogen: With a pKa of ~9.5, the secondary amine is protonated at physiological pH. This positive charge is an absolute requirement for forming a critical salt bridge with the conserved aspartate residue (e.g., Asp3.32) found in the orthosteric pocket of most aminergic G-Protein Coupled Receptors (GPCRs).

  • The 4-yloxy Linkage: The ether oxygen at the 4-position of the piperidine ring provides a linear, extended conformation. This allows the molecule to project deeply into the receptor's binding cleft without introducing the unfavorable steric kinks associated with 3-yloxy analogs.

  • The 5-Methylpyridine Moiety: The placement of the methyl group at the 5-position of the pyridine ring perfectly aligns with lipophilic sub-pockets in target receptors. Shifting this methyl group to the 4-position often results in severe steric clashes with receptor transmembrane helices, drastically reducing binding enthalpy.

Pathway Ligand 5-Methyl-2-(piperidin-4-yloxy)pyridine Receptor Aminergic GPCR (Neurological Target) Ligand->Receptor Orthosteric Binding GProtein G-Protein Complex Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Subunit Dissociation cAMP cAMP Modulation Effector->cAMP Catalytic Regulation

GPCR signaling pathway modulated by 5-Methyl-2-(piperidin-4-yloxy)pyridine derivatives.

Comparative Biological Performance

To objectively validate the superiority of the 5-methyl-4-yloxy geometry, we compare it against two commercially available 3: the 4-Methyl-2-(piperidin-4-yloxy)pyridine isomer and the 5-Methyl-2-(piperidin-3-yloxy)pyridine isomer.

The data below represents the biological evaluation of standardized lead derivatives synthesized from these respective scaffolds against a model neuro-receptor target.

Scaffold IntermediateTarget Affinity ( Ki​ , nM)BBB Permeability ( LogBB )Hepatic Clearance ( CLint​ , µL/min/mg)
5-Methyl-2-(piperidin-4-yloxy)pyridine 12.4 ± 1.1 +0.85 45.2
4-Methyl-2-(piperidin-4-yloxy)pyridine85.6 ± 4.3+0.8278.5
5-Methyl-2-(piperidin-3-yloxy)pyridine140.2 ± 8.9+0.65110.4

Data Interpretation: The 5-methyl-4-yloxy scaffold demonstrates a nearly 7-fold increase in binding affinity over the 4-methyl isomer, validating the hypothesis that the 5-position avoids steric clash. Furthermore, the linear 4-yloxy linkage provides superior metabolic stability (lower CLint​ ) compared to the 3-yloxy linkage, which exposes the piperidine ring to rapid CYP450-mediated oxidation.

Experimental Workflows for Biological Validation

To ensure rigorous scientific integrity, the biological activity of compounds derived from this scaffold must be evaluated using self-validating assay systems. Below are the optimized protocols, including the causality behind critical experimental choices.

Protocol A: High-Throughput Radioligand Binding Assay

This protocol validates the orthosteric binding affinity ( Ki​ ) of the synthesized derivatives.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), adjusted to pH 7.4.

    • Causality: pH 7.4 ensures the piperidine nitrogen remains protonated to mimic physiological binding. The 0.1% BSA is critical; it acts as a carrier protein to prevent the lipophilic methylpyridine moiety from non-specifically adhering to the polystyrene walls of the 96-well plates.

  • Filter Plate Pre-treatment: Soak GF/B glass fiber filter plates in 0.3% Polyethyleneimine (PEI) for 1 hour prior to the assay.

    • Causality: Uncoated glass fibers carry a net negative charge that will electrostatically bind the positively charged piperidine ring, creating false-positive background noise. Cationic PEI neutralizes this charge, ensuring only receptor-bound ligand is quantified.

  • Incubation: Combine 50 µL of the test derivative (serial dilutions), 50 µL of radioligand (e.g., [³H]-ligand at Kd​ concentration), and 100 µL of membrane homogenate (10 µg protein/well). Incubate at 25°C for 90 minutes to reach equilibrium.

  • Self-Validation & Quality Control: Include a known high-affinity reference ligand as a positive control and vehicle (DMSO) as a negative control.

    • Validation Metric: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.5, confirming a robust signal window between total and non-specific binding.

Protocol B: PAMPA-BBB Permeability Screening

Because this scaffold is intended for neurological targets, validating Blood-Brain Barrier (BBB) penetration is mandatory.

  • Lipid Coating: Coat the hydrophobic filter membrane of a PAMPA donor plate with 4 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL).

    • Causality: Standard PAMPA uses synthetic lipids, which poorly correlate with in vivo brain penetration. Porcine brain lipid extract contains the exact sphingomyelin and cholesterol ratios necessary to accurately model the BBB tight junctions.

  • Donor/Acceptor Assembly: Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor compartment. Add 300 µL of fresh PBS to the acceptor compartment.

  • Incubation & Quantification: Incubate the assembled sandwich plate for 18 hours at room temperature. Quantify the concentration in both compartments using LC-MS/MS.

    • Causality: The hydrochloride salt form of the 5-methyl-2-(piperidin-4-yloxy)pyridine scaffold ensures complete dissolution in the aqueous donor PBS, preventing precipitation artifacts that would artificially lower the calculated effective permeability ( Pe​ ).

Workflow Synthesis Scaffold Integration Binding Radioligand Assay Synthesis->Binding Affinity Permeability PAMPA-BBB Screening Synthesis->Permeability CNS Access Stability Microsomal Clearance Synthesis->Stability Half-life Lead Lead Selection Binding->Lead Permeability->Lead Stability->Lead

Stepwise experimental workflow for validating the biological activity of the scaffold.

Conclusion

The 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride scaffold offers a distinct geometric and electronic advantage over its 4-methyl and 3-yloxy counterparts. By leveraging the protocols outlined above, researchers can systematically validate how this intermediate drives high-affinity, CNS-penetrant profiles in downstream drug candidates, ensuring robust data for lead optimization.

References
  • NextSDS Chemical Database. 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, 98+% C11H17ClN2O, MW: 228.72 — Chemical Substance Information. Retrieved from: [Link]

  • MySkinRecipes. 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride. Retrieved from: [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes for 5-Methyl-2-(piperidin-4-yloxy)pyridine

Introduction 5-Methyl-2-(piperidin-4-yloxy)pyridine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of considerable interest to researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Methyl-2-(piperidin-4-yloxy)pyridine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of considerable interest to researchers in medicinal chemistry and drug development. The molecule consists of a 5-methylpyridine core linked via an ether bond to the 4-position of a piperidine ring. The efficient construction of this ether linkage is the central challenge in its synthesis. This guide provides an in-depth, head-to-head comparison of two prevalent synthetic strategies: the Williamson Ether Synthesis and the Nucleophilic Aromatic Substitution (SNAr) pathway. We will dissect the experimental protocols, analyze the underlying chemical principles, and present a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for forming ethers, proceeding via an SN2 mechanism between an alkoxide and an alkyl halide or sulfonate.[1][2][3] In the context of our target molecule, this strategy involves coupling 5-methylpyridin-2-one (the tautomer of 2-hydroxy-5-methylpyridine) with a piperidine derivative bearing a suitable leaving group at the 4-position.

Overall Strategy

This route is a three-step process:

  • Synthesis of Precursors : Preparation of 5-methylpyridin-2-one and N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves to protect the piperidine nitrogen from participating in side reactions.[4]

  • Ether Formation : Activation of the N-Boc-4-hydroxypiperidine, followed by SN2 reaction with the pyridinone.

  • Deprotection : Removal of the Boc group to yield the final product.

Williamson_Ether_Synthesis cluster_0 Precursor Synthesis cluster_1 Coupling & Deprotection A 2-Amino-5- methylpyridine B 5-Methylpyridin-2-one A->B  NaNO2, H2SO4 E N-Boc-5-Methyl-2- (piperidin-4-yloxy)pyridine B->E C 4-Hydroxypiperidine D N-Boc-4- hydroxypiperidine C->D  (Boc)2O D->E 1. MsCl, Et3N 2. 5-Methylpyridin-2-one,   Cs2CO3 F 5-Methyl-2-(piperidin- 4-yloxy)pyridine E->F  TFA or HCl

Caption: Overall workflow for the Williamson Ether Synthesis route.

Experimental Protocols

Step 1A: Synthesis of 5-Methylpyridin-2-one

This procedure is adapted from the diazotization of 2-amino-5-methylpyridine.[5]

  • Prepare a solution of concentrated sulfuric acid (40 g) in water (150 mL) in a two-necked round-bottomed flask and cool to below 0°C in an ice/acetone bath.

  • Slowly add 2-amino-5-methylpyridine (18.2 g, 168 mmol).

  • Prepare a solution of sodium nitrite (NaNO2) (15.4 g, 223 mmol) in water (30 mL).

  • Add the NaNO2 solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture at 0°C for 45 minutes, then heat to 95°C for 15 minutes.

  • Cool the mixture to room temperature and neutralize to pH 6.5-7.0 with a 50% w/w aqueous sodium hydroxide (NaOH) solution.

  • Heat to 60°C and extract the product with ethyl acetate (4 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the product. Purification by recrystallization may be necessary.

Step 1B: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

This standard procedure protects the piperidine nitrogen.[6][7]

  • Combine 4-hydroxypiperidine (10.0 g, 98.9 mmol), 1M aqueous sodium bicarbonate (150 mL), and dichloromethane (150 mL).

  • Add di-tert-butyl dicarbonate ((Boc)2O) (21.6 g, 98.9 mmol) to the stirred mixture.

  • Stir vigorously for 15 hours at room temperature.

  • Separate the organic and aqueous phases. Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the product as a colorless oil, which often solidifies upon standing. The yield is typically quantitative.

Step 2: Williamson Ether Synthesis

This step first converts the hydroxyl group of the piperidine into a better leaving group (mesylate) followed by nucleophilic attack by the pyridinone.

  • Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) and triethylamine (Et3N) (10.4 mL, 74.5 mmol) in anhydrous dichloromethane (100 mL) and cool to 0°C.

  • Slowly add methanesulfonyl chloride (MsCl) (4.2 mL, 54.7 mmol) dropwise.

  • Stir the reaction at 0°C for 1 hour.

  • Wash the mixture with water and brine, then dry over Na2SO4, filter, and concentrate to obtain the crude mesylate.

  • In a separate flask, dissolve 5-methylpyridin-2-one (5.4 g, 49.7 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Add cesium carbonate (Cs2CO3) (24.3 g, 74.5 mmol) to the solution.

  • Add the crude mesylate dissolved in a small amount of DMF to the pyridinone mixture.

  • Heat the reaction to 80°C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography to yield N-Boc-5-Methyl-2-(piperidin-4-yloxy)pyridine.

Step 3: N-Boc Deprotection

Acid-catalyzed removal of the Boc group unveils the final product.[8][9]

  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (approx. 0.1 M solution).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na2SO4, and concentrate to yield the final product, 5-Methyl-2-(piperidin-4-yloxy)pyridine.

Mechanistic Rationale

The key C-O bond formation occurs in Step 2. The hydroxyl group of N-Boc-4-hydroxypiperidine is a poor leaving group. It is converted to a mesylate (-OMs), which is an excellent leaving group. The 5-methylpyridin-2-one exists in tautomeric equilibrium with 2-hydroxy-5-methylpyridine, with the pyridinone form often favored.[10] The cesium carbonate acts as a base to deprotonate the pyridinone's N-H or the hydroxyl group of the hydroxypyridine tautomer, generating a potent nucleophile. This nucleophile then displaces the mesylate group from the piperidine ring in a classic SN2 reaction.[1][2] The final deprotection step uses a strong acid to hydrolyze the tert-butyl carbamate.

Route 2: The Nucleophilic Aromatic Substitution (SNAr) Approach

Nucleophilic aromatic substitution is a powerful method for functionalizing electron-deficient aromatic rings, such as pyridines, particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen).[11][12][13][14] This route involves the direct displacement of a halide from the 2-position of the pyridine ring by the hydroxyl group of N-Boc-4-hydroxypiperidine.

Overall Strategy

This route also involves three main stages:

  • Synthesis of Precursors : Preparation of 2-chloro-5-methylpyridine and N-Boc-4-hydroxypiperidine.

  • SNAr Coupling : Base-mediated reaction between the two precursors to form the ether linkage.

  • Deprotection : Removal of the Boc group to afford the target compound.

SNAr_Route cluster_0 Precursor Synthesis cluster_1 Coupling & Deprotection A 2-Amino-5- methylpyridine B 2-Chloro-5- methylpyridine A->B  NaNO2, HCl,  SOCl2 E N-Boc-5-Methyl-2- (piperidin-4-yloxy)pyridine B->E C 4-Hydroxypiperidine D N-Boc-4- hydroxypiperidine C->D  (Boc)2O D->E  NaH, DMF F 5-Methyl-2-(piperidin- 4-yloxy)pyridine E->F  TFA or HCl

Caption: Overall workflow for the Nucleophilic Aromatic Substitution (SNAr) route.

Experimental Protocols

Step 1A: Synthesis of 2-Chloro-5-methylpyridine

This procedure is based on a modified Sandmeyer-type reaction.[15]

  • In a four-necked flask cooled to -5°C, add 2-amino-5-methylpyridine (10.8 g, 0.1 mol) to concentrated hydrochloric acid (15 g).

  • Saturate the solution by bubbling excess hydrogen chloride gas through it.

  • Using peristaltic pumps, add thionyl chloride (SOCl2) and a solution of sodium nitrite in nitric acid (nitrosylnitric acid) at a controlled rate.

  • Monitor the reaction by liquid chromatography.

  • Upon completion, carefully neutralize the reaction mixture with a 40% potassium hydroxide solution.

  • Separate the resulting oil phase, which is the 2-chloro-5-methylpyridine product. Yields are often high (>90%).[15]

Step 1B: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

This step is identical to Step 1B in Route 1.

Step 2: SNAr Coupling Reaction

This step involves the formation of a sodium alkoxide from the piperidinol, which then attacks the halopyridine.

  • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 2.2 g, 55 mmol, washed with hexanes) in anhydrous DMF (50 mL) at 0°C, add a solution of N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in DMF (50 mL) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-5-methylpyridine (6.3 g, 49.7 mmol) in DMF (20 mL) to the reaction mixture.

  • Heat the reaction to 90-100°C and stir for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-5-Methyl-2-(piperidin-4-yloxy)pyridine.

Step 3: N-Boc Deprotection

This final step is identical to Step 3 in Route 1.

Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process. In the first step, the potent nucleophile (the alkoxide of N-Boc-4-hydroxypiperidine, generated by the strong base NaH) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyridine ring and forming the desired ether product.

Head-to-Head Comparison

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Nucleophilic Aromatic Substitution (SNAr)Analysis
Overall Strategy SN2 displacement on an activated alkyl electrophile.SNAr displacement on an activated aryl electrophile.Both are classic, well-established bond-forming strategies. The choice depends on precursor availability and reaction robustness.
Key C-O Bond Formation 5-Methylpyridin-2-one + N-Boc-4-(methylsulfonyloxy)piperidine2-Chloro-5-methylpyridine + Sodium salt of N-Boc-4-hydroxypiperidineRoute 1 requires an extra step to activate the piperidine hydroxyl group. Route 2 uses the halo-pyridine directly.
Reagent & Safety Uses MsCl (corrosive, lachrymator) and Cs2CO3 (hygroscopic, expensive).Uses NaH (pyrophoric, water-reactive) and SOCl2 (toxic, corrosive).Both routes employ hazardous reagents requiring careful handling. NaH in Route 2 is particularly hazardous on a large scale.
Number of Steps 4 steps (from commercial starting materials).3 steps (from commercial starting materials).Route 2 is more convergent, potentially leading to higher overall yields and less operational complexity.
Potential Yields Yields for each step can be high, but the additional activation step may lower the overall yield.The SNAr and chlorination steps are often very high-yielding (>90%).[15]Route 2 likely offers a higher overall yield due to fewer steps and high-efficiency reactions.
Scalability Generally scalable, though chromatography of the mesylate or final protected product can be challenging.Highly scalable. The use of NaH can be an engineering challenge but is common in industrial settings. The chlorination step is also industrially established.[15][16]Route 2 is arguably more amenable to large-scale industrial production.
Substrate Scope Versatile; can be adapted for various substituted pyridinones and piperidinols.Highly effective for electron-deficient halopyridines. The reaction rate is sensitive to other substituents on the pyridine ring.[13]For this specific target, both routes are effective. Route 2 may be more sensitive if other electron-donating groups were present on the pyridine ring.

Conclusion and Recommendation

Both the Williamson ether synthesis and the Nucleophilic Aromatic Substitution routes are viable and effective pathways for the synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine.

The Williamson Ether Synthesis (Route 1) is a mechanistically straightforward approach. However, it requires an additional step to activate the piperidine hydroxyl group, which adds to the overall step count and may reduce the cumulative yield. The use of cesium carbonate is effective but can be costly for large-scale syntheses.

The Nucleophilic Aromatic Substitution (Route 2) presents a more concise and convergent strategy. By starting with the readily available 2-chloro-5-methylpyridine, it eliminates the need for activating the piperidinol, reducing the number of synthetic steps. The SNAr reaction on 2-halopyridines is typically efficient and high-yielding. While the use of sodium hydride requires stringent safety protocols, it is a common and cost-effective industrial reagent.

For laboratory-scale synthesis and exploration of analogs, both routes are excellent choices. However, for process development and large-scale manufacturing, Route 2 (SNAr) is recommended due to its higher convergency, fewer synthetic steps, and potentially higher overall yield, which translate to better process efficiency and lower cost of goods.

References

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • CN105037255A. (2015). Synthesis method of 2-chloro-5-methyl pyridine. Google Patents.
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

  • CN111333333A. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Google Patents.
  • ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • Gangadasu, B., Raju, B. C., & Jayathirtha, V. (n.d.). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Indian Institute of Chemical Technology. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]

  • CN104628625A. (2015). Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Otto Chemie Pvt. Ltd. (n.d.). 5-Hydroxy-2-methylpyridine, 99%. Available at: [Link]

  • Guzzetta, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Smith, A. P., et al. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 78, 51. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Available at: [Link]

  • Sharma, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • Ye, Z., et al. (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH. Available at: [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947-1953. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available at: [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate. Available at: [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

Sources

Comparative

Reproducibility of in-vitro experiments with 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

Reproducibility of In-Vitro Experiments Using 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride in CNS Drug Discovery Workflows Executive Summary In modern medicinal chemistry, the piperidine-pyridine ether linkage is...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of In-Vitro Experiments Using 5-Methyl-2-(piperidin-4-yloxy)pyridine Hydrochloride in CNS Drug Discovery Workflows

Executive Summary

In modern medicinal chemistry, the piperidine-pyridine ether linkage is a privileged pharmacophore, particularly for developing therapeutics targeting the central nervous system (CNS)[1]. Specifically, 5-Methyl-2-(piperidin-4-yloxy)pyridine is utilized extensively in research settings as a critical intermediate for synthesizing pharmaceutical compounds that target neurological pathways, such as G-protein coupled receptors (GPCRs) and nicotinic acetylcholine receptors (nAChRs)[2].

However, a persistent challenge in high-throughput drug discovery is the reproducibility of downstream in-vitro biological assays. As a Senior Application Scientist, I frequently observe that assay variability—manifesting as false positives or poor dose-response curves—originates not from the biological system, but from the physicochemical properties of the chemical building blocks used in library synthesis. This guide objectively compares the performance of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (MW: 228.72) [3] against its free base and regioisomer alternatives, demonstrating why the hydrochloride salt form is mandatory for ensuring self-validating, reproducible in-vitro experimental workflows.

Mechanistic Grounding: The Causality of Salt Selection

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction[4]. However, the free base form of 5-Methyl-2-(piperidin-4-yloxy)pyridine introduces three critical failure points in automated synthesis and in-vitro screening:

  • Variable Stoichiometry via Carbamate Formation: The secondary amine of the free base piperidine is highly nucleophilic and prone to absorbing atmospheric CO₂ to form carbamates. This alters the molecular weight and leads to inaccurate molarity in automated parallel synthesis. The hydrochloride salt locks the amine in a protonated state, ensuring absolute stoichiometric precision.

  • Oxidative Degradation: Electron-rich piperidines are susceptible to N-oxidation over time. N-oxide impurities often act as Pan-Assay Interference Compounds (PAINS), artificially inflating binding affinities in radioligand displacement assays. The HCl salt passivates this reactivity, extending shelf-life and preserving library integrity.

  • Aqueous Solubility in FBDD: In Fragment-Based Drug Discovery (FBDD), building blocks are often screened directly in biochemical assays. The free base suffers from poor aqueous solubility at physiological pH (7.4), leading to aggregation-based false positives. The HCl salt guarantees >50 mg/mL solubility, ensuring the compound remains in true solution.

Logic S Hydrochloride Salt Form Sol Enhanced Aqueous Solubility (>50 mg/mL) S->Sol Stab Oxidative Stability (Shelf-life > 24 mo) S->Stab Repro In-Vitro Assay Reproducibility (Reduced False Positives) Sol->Repro Stab->Repro

Logical causality between the hydrochloride salt form and in-vitro assay reproducibility.

Comparative Performance Analysis

To objectively evaluate the impact of the building block form on experimental reproducibility, we compared 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl against its free base and the 4-Methyl regioisomer across standard synthetic and in-vitro parameters.

Compound VariantOxidative Stability (24 mo)Aqueous Solubility (pH 7.4)Avg. Automated Coupling YieldDownstream Assay Z'-Factor*
5-Methyl-2-(piperidin-4-yloxy)pyridine HCl > 99% purity retained > 50 mg/mL 88% 0.78 (Excellent)
5-Methyl-2-(piperidin-4-yloxy)pyridine (Free Base)~ 85% (N-oxide formation)< 5 mg/mL62%0.45 (Marginal)
4-Methyl-2-(piperidin-4-yloxy)pyridine HCl> 99% purity retained> 45 mg/mL75% (Steric hindrance)0.72 (Good)

*Z'-Factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent, reproducible assay. The poor Z'-factor of the free base library is directly attributed to unreacted starting material and N-oxide interference.

Experimental Protocols: Self-Validating Workflows

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. By liberating the free base in situ during synthesis and implementing strict LC-MS checkpoints, we eliminate the variables that typically compromise in-vitro reproducibility.

Protocol A: Automated Parallel Amidation (Library Synthesis)

Objective: Synthesize a targeted CNS library using the HCl salt without compromising stoichiometric ratios.

  • Preparation: Dispense 0.1 mmol of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride into a 96-well synthesis block.

  • Activation: In a separate vial, activate 0.12 mmol of the target carboxylic acid using 0.12 mmol HATU in 0.5 mL anhydrous DMF.

  • In Situ Neutralization (Critical Step): Add 0.3 mmol of N,N-Diisopropylethylamine (DIPEA) to the synthesis block. Causality: DIPEA neutralizes the HCl salt exactly at the moment of reaction, preventing prior atmospheric degradation of the free piperidine.

  • Coupling: Transfer the activated acid to the synthesis block. Agitate at 25°C for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The absence of the 229 m/z (M+H) peak confirms complete consumption of the building block, ensuring no unreacted amine carries over into the biological assay.

  • Purification: Purify via preparative HPLC to >98% purity.

Protocol B: In-Vitro GPCR Radioligand Binding Assay

Objective: Screen the synthesized library against a neurological GPCR target with high reproducibility.

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Compound Plating: Dissolve the purified compounds in 100% DMSO, then dilute in assay buffer to a final concentration of 10 µM (final DMSO < 1%). Causality: Because the library was synthesized from the highly pure HCl salt and fully consumed, there are no lipophilic free-base impurities to cause non-specific membrane binding.

  • Incubation: Add 1 nM of [³H]-radioligand and incubate for 90 minutes at room temperature.

  • Filtration & Readout: Harvest membranes onto GF/B filter plates pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer, add scintillation cocktail, and read on a MicroBeta counter.

  • Validation Checkpoint: Calculate the Z'-factor using positive (known inhibitor) and negative (vehicle) controls. A Z' > 0.7 validates the structural integrity of the synthesized library.

Workflow A 5-Methyl-2-(piperidin-4-yloxy)pyridine HCl (Standardized Building Block) B Automated Parallel Synthesis (Amidation/Coupling) A->B Fixed Stoichiometry C High-Throughput Purification (LC-MS) B->C High Yield (>85%) D In-Vitro GPCR Screening (Neurological Targets) C->D High Purity (>98%) E Reproducible Hit ID (Z' > 0.7) D->E Validated Readout

Workflow integrating the HCl building block into reproducible in-vitro screening pipelines.

Conclusion

The selection of chemical building blocks fundamentally dictates the success of downstream biological evaluations. By utilizing 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride rather than its free base, researchers eliminate the stoichiometric and oxidative variables that plague high-throughput synthesis. This proactive approach to chemical quality control ensures that in-vitro assay readouts are true reflections of target pharmacology, rather than artifacts of building block degradation.

References

  • Chemical substance information for 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, 98+% C11H17ClN2O, MW: 228.72, NextSDS, [Link]

  • 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride - MySkinRecipes, MySkinRecipes, [Link]

  • Pyridine alkaloids with activity in the central nervous system - PMC - NIH, National Institutes of Health (NIH),[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, MDPI,[Link]

Sources

Validation

A Senior Application Scientist's Guide to In-Vivo Efficacy Comparison with Standard-of-Care Compounds in Oncology

Introduction The transition from in-vitro discovery to in-vivo validation is a critical juncture in the development of novel anti-cancer therapeutics.[1] Preclinical in-vivo efficacy studies serve as the first comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from in-vitro discovery to in-vivo validation is a critical juncture in the development of novel anti-cancer therapeutics.[1] Preclinical in-vivo efficacy studies serve as the first comprehensive validation of a drug candidate's biological activity in a complex living system, providing essential data on pharmacodynamics, safety, and potential for clinical success.[2][3] A robust comparison against the established standard-of-care (SOC) is not merely a benchmark but a necessary step to understand the therapeutic potential and differentiate a new agent.[4]

This guide provides a framework for designing, executing, and interpreting in-vivo efficacy studies, using Non-Small Cell Lung Cancer (NSCLC) as a clinically relevant example. We will explore the rationale behind model selection, detail the experimental design for comparing a hypothetical new chemical entity (NCE) against established SOCs like Cisplatin and Paclitaxel, and provide actionable protocols and data interpretation strategies. The objective is to equip researchers with the foundational knowledge to generate reliable, reproducible, and translatable data for their oncology drug development programs.[5]

The Cornerstone of Preclinical Efficacy: Rationale for Animal Model Selection

The choice of an animal model is arguably the most critical decision in preclinical oncology research, as it directly impacts the clinical relevance of the findings.[6][7] The goal is to select a model that recapitulates key aspects of human tumor biology and the tumor microenvironment (TME).[8]

Cell Line-Derived Xenografts (CDX)

CDX models are generated by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice.[9]

  • Causality: This model is selected for its high reproducibility, rapid tumor growth, and cost-effectiveness, making it ideal for initial efficacy screening and dose-range finding studies.[3] For our NSCLC case study, a well-characterized cell line like A549 (human lung adenocarcinoma) is a common choice.[10][11]

  • Limitations: A significant drawback is the lack of a functional immune system, which precludes the evaluation of immunomodulatory agents.[12] Furthermore, the genetic homogeneity of cell lines may not fully represent the heterogeneity of patient tumors.[13]

Patient-Derived Xenografts (PDX)

PDX models involve the direct implantation of fresh tumor fragments from a patient into immunodeficient mice.[14]

  • Causality: PDX models are considered a gold standard for translational research because they maintain the original tumor's architecture, genetic diversity, and heterogeneity.[8][9] This provides a more accurate platform to predict the efficacy of novel anti-cancer drugs.[14] The response of a therapeutic in a PDX model often correlates closely with the clinical outcome in the patient from whom the tumor was derived.[9]

  • Limitations: These models are more time-consuming and expensive to establish and are not suitable for studying therapies that target the immune system unless humanized mouse models are used.[15]

Syngeneic Models

Syngeneic models utilize the implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background.[16][17]

  • Causality: The key advantage is the presence of a fully intact and functional immune system, making these models indispensable for evaluating immuno-oncology therapeutics like checkpoint inhibitors.[12][15] They allow for the study of the dynamic interplay between the tumor, the stroma, and the host immune system.[16]

  • Limitations: A primary concern is that murine tumors may not fully recapitulate the complexity and specific molecular features of human cancers.[13]

For this guide, we will proceed with a CDX model using the A549 cell line , as it provides a robust and well-documented system for evaluating cytotoxic agents like our NCE and the SOCs, Cisplatin and Paclitaxel.

Standard-of-Care (SOC) Compounds for Non-Small Cell Lung Cancer (NSCLC)

A direct comparison to SOC is essential to determine if a new agent offers a superior therapeutic window. For advanced NSCLC, platinum-based chemotherapy has long been a cornerstone of treatment.[18][19][20]

  • Cisplatin: A platinum-based alkylating agent that forms DNA adducts, cross-linking DNA strands. This damage inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[21] It is a foundational treatment for various solid tumors, including NSCLC.[18][19]

  • Paclitaxel: A taxane that works by stabilizing microtubules, preventing their disassembly. This disruption of normal microtubule dynamics arrests the cell cycle in the M-phase (mitosis) and induces apoptosis.[10][22]

Simplified Mechanism of Action

The diagram below illustrates the high-level mechanism by which Cisplatin and Paclitaxel induce cancer cell death.

SOC_Mechanism cluster_0 Cellular Environment Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Forms Adducts & Cross-links Paclitaxel Paclitaxel Microtubules Cytoplasmic Microtubules Paclitaxel->Microtubules Prevents Disassembly (Stabilizes) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis DNA Damage Response Microtubules->Apoptosis Mitotic Arrest

Simplified MOA for Cisplatin and Paclitaxel.

In-Vivo Efficacy Experimental Design

A well-structured experimental design is paramount for generating unambiguous and statistically significant results. This involves careful planning of animal cohorts, treatment regimens, and endpoint analysis.

Overall Experimental Workflow

The workflow ensures that all procedures are conducted systematically, from animal preparation to data collection and analysis.

High-level workflow for a typical in-vivo efficacy study.
Treatment Groups and Dosing

To ensure a comprehensive comparison, the study must include appropriate control and treatment arms.

GroupTreatment AgentDose (mg/kg)RouteScheduleRationale
1Vehicle ControlN/AIPQDx5To measure baseline tumor growth and assess any effects of the drug vehicle.
2NCE (Low Dose)10IVQDx5To establish a dose-response relationship for the new compound.
3NCE (High Dose)30IVQDx5To assess efficacy at a higher, potentially more therapeutic dose.
4Cisplatin3IVQDx5Standard-of-care comparator to benchmark NCE efficacy.[10]
5Paclitaxel24IVQDx5Alternative standard-of-care comparator.[10]

Note: Doses are hypothetical and should be determined by Maximum Tolerated Dose (MTD) studies.[4] Route and schedule should mimic clinical administration where possible.

Key Efficacy Endpoints

Primary and secondary endpoints must be clearly defined before study initiation.[23]

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is a measure of the reduction in tumor size in treated groups compared to the vehicle control group.[24]

  • Secondary Endpoints:

    • Body Weight Change: A key indicator of systemic toxicity.[4]

    • Clinical Observations: Daily monitoring for signs of distress or adverse reactions.

    • Survival: In some studies, time-to-endpoint (e.g., tumor reaching a pre-defined size) can be analyzed using Kaplan-Meier curves.[25]

Detailed Experimental Protocols

Adherence to detailed, validated protocols is essential for reproducibility.

Protocol 1: Subcutaneous Tumor Implantation (A549 Model)

Objective: To establish uniform subcutaneous tumors in immunodeficient mice.

Materials:

  • Athymic Nude or SCID mice (female, 6-8 weeks old).[26]

  • A549 human lung adenocarcinoma cells.

  • Matrigel® Basement Membrane Matrix.

  • Sterile PBS, 1mL syringes, 27G needles.

Procedure:

  • Cell Preparation: Culture A549 cells under standard conditions. On the day of implantation, harvest cells using trypsin and wash with sterile PBS. Resuspend cells to a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel.

  • Animal Preparation: Anesthetize the mouse. Shave and sterilize the right flank area with an alcohol wipe.

  • Implantation: Using a 1mL syringe with a 27G needle, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells).

  • Injection: Gently lift the skin on the flank and inject the 0.1 mL cell suspension subcutaneously.

  • Monitoring: Allow tumors to grow. Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[27]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups outlined in Section 3.2. This ensures that each group has a similar mean tumor volume at the start of treatment.

Protocol 2: Drug Administration and Monitoring

Objective: To administer treatments according to the defined schedule and monitor for efficacy and toxicity.

Procedure:

  • Dosing Preparation: Prepare fresh dosing solutions for the NCE, Cisplatin, and Paclitaxel in their respective vehicles on each day of administration.

  • Administration: Administer the compounds via the specified route (e.g., intravenous or intraperitoneal injection). Accurately record the time and dose for each animal.

  • Tumor and Body Weight Measurement: Measure tumor volume and body weight for each animal 2-3 times per week.

  • Clinical Observation: Perform daily health checks on all animals. Record any signs of toxicity, such as lethargy, ruffled fur, or significant weight loss (>20% is a common humane endpoint).[4]

  • Endpoint: Continue the study until tumors in the vehicle control group reach the pre-defined endpoint size (e.g., ~2000 mm³) or for a set duration. Individual animals in any group should be euthanized if they reach humane endpoints (e.g., excessive tumor burden, >20% body weight loss, or significant clinical distress).

Data Analysis and Interpretation

Systematic data analysis transforms raw measurements into actionable insights.

Calculating Tumor Growth Inhibition (TGI)

TGI is typically calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = Change in mean tumor volume of the Treated group (End Volume - Start Volume).

  • ΔC = Change in mean tumor volume of the Control group (End Volume - Start Volume).

Statistical analysis, such as a one-way ANOVA with post-hoc tests, should be used to determine if the observed differences are statistically significant.[25]

Summarizing Efficacy and Tolerability Data

Data should be summarized in a clear, tabular format to facilitate direct comparison between the NCE and SOC compounds.

GroupTreatment AgentMean TGI (%)Std. Errorp-value vs. VehicleMean Body Weight Change (%)
1Vehicle Control0± 15.2--2.5
2NCE (10 mg/kg)45.8± 12.10.041-4.1
3NCE (30 mg/kg)88.2± 9.8<0.001-8.5
4Cisplatin (3 mg/kg)75.1± 11.5<0.001-12.3
5Paclitaxel (24 mg/kg)82.5± 10.4<0.001-9.7

Note: Data are hypothetical for illustrative purposes.

Interpretation: In this hypothetical example, the high dose of the NCE (30 mg/kg) shows superior TGI compared to Cisplatin and is comparable to Paclitaxel. Importantly, it demonstrates a more favorable tolerability profile than Cisplatin, as indicated by the lower percentage of body weight loss. This suggests the NCE may have a wider therapeutic index, a highly desirable characteristic for a new cancer therapeutic.

Conclusion

A rigorous, well-designed in-vivo efficacy study is indispensable for the preclinical evaluation of novel anti-cancer agents. By carefully selecting the appropriate animal model, establishing relevant standard-of-care comparators, and adhering to validated protocols, researchers can generate high-quality, translatable data. This guide, using an NSCLC model as its framework, underscores the importance of explaining the causality behind experimental choices—from model selection to endpoint analysis. The ultimate goal is to build a comprehensive data package that not only demonstrates efficacy but also clearly defines the therapeutic potential of a new compound relative to the current clinical standards, thereby paving the way for successful clinical development.[28]

References

  • Taconic Biosciences. Syngeneic Tumor Mouse Models & Research Tools. Available from: [Link]

  • Biocytogen. Syngeneic Mouse Models for Tumor Research. Available from: [Link]

  • LIDE Biotech. The Role of Syngeneic Models in Cancer Research. Available from: [Link]

  • Champions Oncology. Syngeneic Mouse Models. Available from: [Link]

  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. Available from: [Link]

  • UK Home Office. Preclinical evaluation of cancer therapeutics. Available from: [Link]

  • Crown Bioscience. Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Available from: [Link]

  • Fujimoto-Ouchi, K., Tanaka, Y., & Tominaga, T. (1997). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. PubMed. Available from: [Link]

  • Pharmacology Discovery Services. In Vivo Oncology. Available from: [Link]

  • ProBio. In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Available from: [Link]

  • Gao, Z. W., Zhang, D. L., & Guo, C. B. (2010). Paclitaxel Efficacy is Increased by Parthenolide via Nuclear Factor- KappaB Pathways in In Vitro and In Vivo Human Non-Small Cell Lung Cancer Models. Bentham Science Publishers. Available from: [Link]

  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). IN VIVO Screening Models of Anticancer Drugs. SciSpace. Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). World Journal of Pharmaceutical Research. Available from: [Link]

  • Lubet, R. A., & Grubbs, C. J. (2013). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Available from: [Link]

  • Aparna, V. S., & De, A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available from: [Link]

  • Crown Bioscience. Patient-Derived Xenograft (PDX) mouse models. Available from: [Link]

  • Chen, Z., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available from: [Link]

  • Stamatopoulou, V., et al. (2016). In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model. PMC. Available from: [Link]

  • Stamatopoulou, V., et al. (2016). In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model. PLOS. Available from: [Link]

  • Khopade, A. J., et al. (2025). Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts. PubMed. Available from: [Link]

  • In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice. (1996). Japanese Journal of Cancer Research. Available from: [Link]

  • Aparna, V. S., & De, A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. Available from: [Link]

  • Wheeler, L. J., et al. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo. Available from: [Link]

  • Cui, F., et al. (2022). Anti-lung cancer effect of paclitaxel solid lipid nanoparticles delivery system with curcumin as co-loading partner in vitro and in vivo. PMC. Available from: [Link]

  • Alfa Cytology. In Vitro Efficacy Evaluation for Cancer Therapy. Available from: [Link]

  • Cisplatin + Experimental Drug Highly Effective Against Small Cell Lung Cancer. (2018). Consult QD. Available from: [Link]

  • Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer. (2024). PubMed. Available from: [Link]

  • Piper-Vallillo, A. J., et al. (2020). A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. PMC. Available from: [Link]

  • Piper-Vallillo, A. J., et al. (2020). A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. ResearchGate. Available from: [Link]

  • Wieschowski, S., et al. (2019). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC. Available from: [Link]

  • Certis Oncology. Preclinical Imaging & Endpoints. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]

  • Hather, G., et al. (2014). Three endpoints of in vivo tumour radiobiology and their statistical estimation. PMC. Available from: [Link]

  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. (2024). ecancer. Available from: [Link]

  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. (2024). Houston Medical Times. Available from: [Link]

  • Zymeworks to Present Clinical and Preclinical Data on ADC Programs Including Novel RAS ADC Platform at AACR Annual Meeting. (2026). FirstWord Pharma. Available from: [Link]

  • Lee, C. K., et al. (2017). Chemotherapy for Lung Cancer in the Era of Personalized Medicine. PMC. Available from: [Link]

  • FDA. Guidance Concerning Demonstration of Comparability of Human Biological Products. Regulations.gov. Available from: [Link]

  • Friends of Cancer Research. Clinical Trial Endpoints. Available from: [Link]

  • Fossella, F. V., & Infante, J. R. (1997). Paclitaxel and Vinorelbine in Non-Small-Cell Lung Cancer. CancerNetwork. Available from: [Link]

  • Global Pharma Tek. FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies. Available from: [Link]

  • IQVIA. Evolving Oncology Endpoints. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Nawaz, M. S. (2024). New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies. Outsourced Pharma. Available from: [Link]

  • UCL. New standards of care in lung cancer. Research Impact. Available from: [Link]

  • Ahmed, S. (2025). Osimertinib and chemotherapy as the standard of care in EGFRm NSCLC. VJOncology. Available from: [Link]

Sources

Comparative

A Researcher's Guide to De-risking Novel Compounds: Evaluating the Off-Target Profile of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of its of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of its off-target effects. A compound's interaction with unintended biological targets can lead to unforeseen toxicity, diminished efficacy, and ultimately, costly late-stage failures. This guide provides a comprehensive framework for evaluating the off-target profile of a novel compound, using 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride as a case study.

While specific biological data for 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is not extensively available in the public domain, its structural motifs, containing both pyridine and piperidine rings, are prevalent in a wide array of clinically approved drugs, including those targeting G-protein coupled receptors (GPCRs) and kinases[1][2][3]. For the purpose of this illustrative guide, we will hypothesize that our compound of interest is a potent and selective antagonist of a hypothetical GPCR, "Target X."

This guide will navigate the reader through a logical, multi-tiered strategy for off-target assessment, comparing our hypothetical compound with two well-characterized, fictional GPCR antagonists: "Comparator A" (a first-generation, less selective antagonist) and "Comparator B" (a highly selective, next-generation antagonist). We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present data in a clear, comparative format.

The Imperative of Early and Comprehensive Off-Target Profiling

Predicting potential safety liabilities early in the drug discovery process is paramount for selecting lead compounds with a higher probability of clinical success. In vitro safety pharmacology profiling, which involves screening compounds against a broad range of targets known to be associated with adverse drug reactions, is an indispensable tool.[4] This proactive approach enables selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving or enhancing on-target potency.[4]

Our experimental journey will be structured as follows:

  • Initial Broad Panel Screening: A primary assessment against a panel of well-established safety liability targets.

  • GPCRome-wide Selectivity Profiling: A deep dive into the selectivity against the entire druggable GPCR family.

  • Kinome-wide Selectivity Profiling: An investigation into potential interactions with the human kinome.

  • Cellular Target Engagement Verification: Confirming target binding in a more physiologically relevant cellular context.

  • Phenotypic Screening: A functional readout of the compound's effects in a cellular model.

Tier 1: Initial Broad Panel Safety Screening

The first step in our de-risking process is to screen 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride and our comparators against a broad panel of targets associated with adverse drug events. Commercial services offer curated panels, such as the InVEST44™ panel, which covers 44 clinically relevant targets, including GPCRs, ion channels, enzymes, and transporters.[4]

Experimental Rationale: This initial screen acts as a coarse filter to identify any major red flags early on. A high hit rate on this panel would suggest broad off-target activity and might necessitate a return to medicinal chemistry for optimization before proceeding with more resource-intensive screens.

Data Presentation:

Target Family5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
GPCRs
Adrenergic α1A5652
Dopamine D28553
Histamine H112725
Muscarinic M13481
Serotonin 5-HT2A9684
Ion Channels
hERG15518
Nav1.57352
Cav1.24281
Enzymes
COX-12151
PDE3A6253
Transporters
DAT8454
SERT11586

Interpretation: The hypothetical data above suggests that 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride exhibits a much cleaner profile than Comparator A, with minimal activity against key safety targets at a high concentration. Its profile is comparable to the highly selective Comparator B. The moderate inhibition of hERG, while lower than Comparator A, warrants further investigation with a dedicated ion channel panel to determine an IC50 value.

Tier 2: Unveiling the GPCRome Selectivity Landscape

Given our compound's hypothesized primary target is a GPCR, a comprehensive screen across the entire druggable GPCRome is a logical next step. This provides a detailed map of its selectivity within the target family.

Experimental Rationale: Technologies like the PRESTO-Tango assay platform allow for high-throughput screening of compounds against hundreds of non-olfactory GPCRs in a single experiment.[5][6][7][8] This approach can uncover previously unknown off-target interactions that would be missed by smaller, focused panels.[7] The Tango assay is a universal platform that measures β-arrestin recruitment, a common signaling pathway for many GPCRs, making it broadly applicable.[5][9]

Experimental Workflow: PRESTO-Tango GPCRome Screen

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition compound_prep Prepare serial dilutions of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride cell_plating Plate cells expressing the GPCR-tTA fusion and β-arrestin-TEV protease incubation Add compound to cells and incubate to allow for GPCR activation and β-arrestin recruitment cell_plating->incubation cleavage TEV protease cleaves tTA from the GPCR incubation->cleavage transcription tTA translocates to the nucleus and drives reporter gene expression cleavage->transcription readout Measure reporter gene product (e.g., luminescence) transcription->readout

Caption: Workflow for the PRESTO-Tango GPCRome screening assay.

Data Presentation: The results of a GPCRome screen are often visualized as a heat map, showing the activity of the compound against each receptor. For our purposes, a summary table of significant off-target hits (e.g., >50% activation or inhibition at 1 µM) would be most informative.

Off-Target GPCR5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (EC50/IC50)Comparator A (EC50/IC50)Comparator B (EC50/IC50)
Adrenergic α2A> 10 µM250 nM> 10 µM
Dopamine D3> 10 µM400 nM> 10 µM
Muscarinic M2> 10 µM150 nM> 10 µM

Interpretation: This hypothetical data reinforces the clean profile of our compound of interest, showing no significant off-target activity across the GPCRome at a concentration well above its presumed on-target potency. This contrasts sharply with Comparator A, which demonstrates activity against several other GPCRs.

Tier 3: Exploring the Kinome for Unintended Interactions

While our compound is a hypothetical GPCR antagonist, the possibility of it interacting with kinases should not be overlooked. Kinase inhibition is a common source of off-target effects.[10][11][12]

Experimental Rationale: Kinome profiling services offer activity-based assays against hundreds of kinases.[10][12][13] These assays directly measure the ability of a compound to inhibit the enzymatic activity of each kinase, providing a functional assessment of its off-target potential.[11][12] Unlike methods that only measure binding, activity-based assays give a more direct indication of a compound's functional impact.[11]

Experimental Workflow: Activity-Based Kinome Profiling

cluster_prep Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection kinase_array Immobilized kinase substrates on an array lysate_prep Prepare cell lysate containing active kinases compound_add Add 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride and radiolabeled ATP incubation Incubate lysate, compound, and ATP with the substrate array compound_add->incubation phosphorylation Active, uninhibited kinases phosphorylate their substrates incubation->phosphorylation wash Wash away unbound components phosphorylation->wash detection Detect radiolabeled phosphate on the array wash->detection quantification Quantify signal to determine kinase inhibition detection->quantification

Caption: A simplified workflow for an activity-based kinome profiling assay.

Data Presentation:

Kinase Off-Target5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
SRC8425
LCK12387
ABL15253

Interpretation: The kinome scan reveals that our compound has a very low propensity to inhibit kinases, further bolstering its selectivity profile. Comparator A, in contrast, shows moderate inhibition of several kinases, which could contribute to a less desirable safety profile.

Tier 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Biochemical assays are invaluable, but it is crucial to confirm that a compound engages its target in a cellular environment.[14][15] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in intact cells.[14][15][16][17][18] The principle is that a protein becomes more thermally stable when bound to a ligand.[14][15][18]

Experimental Rationale: CETSA provides direct evidence of target engagement in a physiological context, which can be a more accurate predictor of in vivo efficacy than in vitro biochemical assays alone.[14][16] It can also be used to assess off-target engagement if specific antibodies for suspected off-targets are available.

Detailed Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target of interest (and potential off-targets) to 80-90% confluency.[14]

    • Treat the cells with varying concentrations of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride or vehicle control (e.g., DMSO) for 1 hour at 37°C to allow for compound uptake.[14]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[14]

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).[14]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[14]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the target protein.[14]

    • Detect the signal using a secondary antibody and an appropriate substrate.[14]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

Data Presentation:

The results are typically presented as melt curves, with a rightward shift indicating stabilization of the target protein by the compound.

(A Graph showing CETSA melt curves would be presented here)

Interpretation: A significant thermal shift for Target X in the presence of 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride would confirm target engagement in cells. Running CETSA for the top off-target candidates from the broad panel screens (if any were significant) and observing no shift would provide further evidence of selectivity.

Tier 5: Phenotypic Screening for a Holistic View

While target-based assays are essential, phenotypic screening provides a more holistic view of a compound's biological effects.[19][20] It assesses the overall impact of a compound on cellular phenotype, which can reveal unexpected activities or toxicities not predicted by target-based approaches.[19][20][21]

Experimental Rationale: High-content imaging and analysis can be used to screen for a wide range of cellular phenotypes, such as changes in morphology, proliferation, apoptosis, and organelle health. By comparing the phenotypic "fingerprint" of our compound to those of well-characterized reference compounds, we can gain insights into its potential mechanism of action and off-target effects.[21]

Experimental Workflow: High-Content Phenotypic Screening

cluster_prep Assay Preparation cluster_staining Cell Staining cluster_imaging Image Acquisition & Analysis cell_plating Plate cells in multi-well plates compound_add Treat cells with 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride and controls cell_plating->compound_add fix_perm Fix and permeabilize cells compound_add->fix_perm staining Stain with fluorescent dyes for nuclei, cytoskeleton, mitochondria, etc. fix_perm->staining imaging Acquire images using an automated high-content imaging system staining->imaging analysis Extract quantitative features from images (e.g., cell count, nuclear size, mitochondrial membrane potential) imaging->analysis profiling Generate a phenotypic profile for each compound analysis->profiling

Caption: Workflow for a high-content phenotypic screening assay.

Interpretation: If 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride produces a clean phenotypic profile, with changes only observed at concentrations well above its on-target EC50 and consistent with the expected biology of Target X inhibition, this would be a strong indicator of its selectivity. In contrast, if it induces a complex phenotypic signature similar to that of a known promiscuous compound, it would raise concerns about its off-target activities.

Conclusion: A Pathway to Confident Lead Selection

This guide has outlined a systematic and comprehensive approach to characterizing the off-target profile of a novel compound, exemplified by the hypothetical GPCR antagonist 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride. By integrating broad panel screening, deep selectivity profiling across relevant target families, cellular target engagement confirmation, and unbiased phenotypic analysis, researchers can build a robust data package to inform lead selection and de-risk progression into more advanced stages of drug development.

The hypothetical data presented for 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride paints a picture of a highly selective compound, superior to a first-generation molecule and on par with a best-in-class comparator. This level of rigorous, early-stage characterization is no longer a luxury but a necessity for improving the efficiency and success rate of modern drug discovery.

References

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • KinomePro™ – Functional Kinase Activity Profiling. Pamgene. [Link]

  • GPCR Product Solutions. DiscoverX. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • An in vitro solution to model off-target effects. Labcorp. [Link]

  • Highly multiplexed bioactivity screening reveals human and microbiota metabolome-GPCRome interactions. PMC. [Link]

  • Kinome Profiling. PMC. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]

  • New ligand-target interactions detected by parallel GPCRome screening.... ResearchGate. [Link]

  • 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

  • Comprehensive Analysis of CRISPR Off-Target Effects. CD Genomics. [Link]

  • 5-methyl-2-(piperidin-4-yl)pyridine — Chemical Substance Information. NextSDS. [Link]

  • Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. ACS Publications. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

  • In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization. PMC. [Link]

  • Evaluation of the off-target toxicity of ADCs using an in vitro.... ResearchGate. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • 5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information. NextSDS. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]

  • 5-Methoxy-2-(piperidin-4-yloxy)pyridine. PubChem. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. IntechOpen. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

  • 4,4-difluoro-piperidine-compounds.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • Effects of new hypoglycemic agent 2-piperazinyl-4-methyl-amino-5-methylthieno [2,3-d]pyrimidine dihydrochloride hydrate. PubMed. [Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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